Zafirlukast-13C,d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H33N3O6S |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3+1D3 |
InChI Key |
YEEZWCHGZNKEEK-FRNAQRDRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5C)O[13C]([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Molecular Weight of Zafirlukast-13C,d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Zafirlukast-13C,d6, an isotopically labeled analog of the asthma therapeutic, Zafirlukast. This document is intended to serve as a comprehensive resource, offering precise data and methodologies relevant to its molecular properties.
Introduction to Zafirlukast and Its Isotopically Labeled Analog
Zafirlukast is a synthetic, selective, and orally active leukotriene receptor antagonist used in the management of asthma.[1][2] It functions by blocking the action of cysteinyl leukotrienes at the CysLT1 receptor, thereby mitigating airway constriction, mucus production, and inflammation.[2] For advanced research in pharmacokinetics, metabolism, and as an internal standard in analytical assays, isotopically labeled versions of Zafirlukast are employed. This compound is one such version, where specific atoms have been replaced by their heavier isotopes. This labeling provides a distinct mass signature that is invaluable for mass spectrometry-based detection and quantification.
Molecular Composition and Weight
The introduction of stable isotopes—specifically one Carbon-13 (¹³C) atom and six Deuterium (d or ²H) atoms—alters the molecular weight of the parent compound, Zafirlukast.
Quantitative Data Summary
The molecular formulas and weights of Zafirlukast and its isotopically labeled analog are summarized in the table below for direct comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Zafirlukast | C₃₁H₃₃N₃O₆S | 575.68[3] |
| This compound | C₃₀¹³CH₂₇D₆N₃O₆S | 582.70[4][5][6] |
Experimental Protocols: Molecular Weight Calculation
The molecular weight of a chemical compound is a fundamental physical property calculated by summing the atomic weights of its constituent atoms. For isotopically labeled compounds like this compound, the masses of the specific isotopes must be used in the calculation.
Methodology:
-
Identify the Molecular Formula: The molecular formula for this compound is C₃₀¹³CH₂₇D₆N₃O₆S.[3][4][5]
-
Determine Atomic Weights of Constituent Atoms:
-
Carbon (C): ~12.011 amu
-
Carbon-13 (¹³C): ~13.00335 amu
-
Hydrogen (H): ~1.008 amu
-
Deuterium (D): ~2.014 amu
-
Nitrogen (N): ~14.007 amu
-
Oxygen (O): ~16.000 amu
-
Sulfur (S): ~32.06 amu
-
-
Calculate the Total Molecular Weight:
-
(30 × Atomic Weight of C) + (1 × Atomic Weight of ¹³C) + (27 × Atomic Weight of H) + (6 × Atomic Weight of D) + (3 × Atomic Weight of N) + (6 × Atomic Weight of O) + (1 × Atomic Weight of S)
-
(30 × 12.011) + (1 × 13.00335) + (27 × 1.008) + (6 × 2.014) + (3 × 14.007) + (6 × 16.000) + (1 × 32.06)
-
360.33 + 13.00335 + 27.216 + 12.084 + 42.021 + 96.000 + 32.06 = 582.71435 g/mol
-
This calculated value is in close agreement with the reported molecular weight of approximately 582.70 g/mol .[4][6]
Visualization of Isotopic Labeling
The following diagram illustrates the conceptual relationship between the parent compound, Zafirlukast, and its isotopically labeled derivative, this compound.
Caption: Relationship between Zafirlukast and its isotopically labeled form.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zafirlukast-13C-D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. Buy this compound [smolecule.com]
- 5. stable-isotopes.com [stable-isotopes.com]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to Commercial Sourcing of Zafirlukast-¹³C,d₆ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercially available Zafirlukast-¹³C,d₆, a critical isotopically labeled internal standard for quantitative bioanalysis. This document outlines key suppliers, available product specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies.
Introduction to Zafirlukast-¹³C,d₆
Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT₁) receptor, utilized in the chronic treatment of asthma.[1] The isotopically labeled version, Zafirlukast-¹³C,d₆, incorporates one carbon-13 atom and six deuterium atoms. This heavy-isotope labeling renders it an ideal internal standard for mass spectrometry-based quantification of zafirlukast in complex biological matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.[2]
Commercial Suppliers and Product Specifications
A critical step in any research is the selection of high-quality reagents. The following table summarizes the product offerings for Zafirlukast-¹³C,d₆ from various commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier to obtain lot-specific data.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formats |
| Smolecule | S12875934 | C₃₀¹³CH₂₇D₆N₃O₆S | 582.70 | Information not readily available | Information not readily available | Inquire for details |
| MedChemExpress (MCE) | HY-17492S2 | C₃₀¹³CH₂₇D₆N₃O₆S | 582.70 | Information not readily available | Information not readily available | 1 mg, 5 mg |
| Simson Pharma | Z010006 | C₃₀¹³CH₂₇D₆N₃O₆S | 582.71 | CoA provided with purchase | CoA provided with purchase | Inquire for details |
| Cayman Chemical | Not explicitly listed | - | - | - | - | - |
| Toronto Research Chemicals (TRC) | Z125027 | C₃₀¹³CH₂₇D₆N₃O₆S | 582.71 | Information not readily available | Information not readily available | Inquire for details |
| LGC Standards | Not explicitly listed | - | - | - | - | - |
| Alsachim (a Shimadzu Group Company) | Not explicitly listed | - | - | - | - | - |
Note: While Cayman Chemical, LGC Standards, and Alsachim are prominent suppliers of reference standards, Zafirlukast-¹³C,d₆ was not explicitly found in their online catalogs at the time of this guide's compilation. Researchers are encouraged to contact these suppliers directly for potential custom synthesis inquiries.
Experimental Protocol: Quantification of Zafirlukast in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the determination of zafirlukast in human plasma utilizing Zafirlukast-¹³C,d₆ as an internal standard. This protocol is based on established methods for zafirlukast analysis and best practices for bioanalytical method development.
Materials and Reagents
-
Zafirlukast (analyte) reference standard
-
Zafirlukast-¹³C,d₆ (internal standard)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
96-well protein precipitation plates
Preparation of Stock and Working Solutions
-
Zafirlukast Stock Solution (1 mg/mL): Accurately weigh and dissolve zafirlukast in methanol.
-
Zafirlukast-¹³C,d₆ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Zafirlukast-¹³C,d₆ in methanol.
-
Zafirlukast Working Solutions: Serially dilute the zafirlukast stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-30% B
-
2.6-3.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zafirlukast: Precursor ion (Q1) m/z 576.2 → Product ion (Q3) m/z 463.2
-
Zafirlukast-¹³C,d₆ (IS): Precursor ion (Q1) m/z 583.2 → Product ion (Q3) m/z 469.2
-
Data Analysis
The concentration of zafirlukast in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the standards of known concentrations.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of zafirlukast and the experimental workflow for its quantification.
Caption: Zafirlukast's mechanism of action as a CysLT₁ receptor antagonist.
Caption: Workflow for the quantification of zafirlukast in plasma.
Caption: Logical workflow for selecting a commercial supplier.
References
An In-depth Technical Guide to the Isotopic Purity and Stability of Zafirlukast-13C,d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Zafirlukast-13C,d6, a labeled version of the potent leukotriene receptor antagonist, Zafirlukast. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays.
Introduction
This compound is a synthetically derived form of Zafirlukast where specific atoms have been replaced with their heavier stable isotopes, namely Carbon-13 (¹³C) and Deuterium (d or ²H). This labeling provides a distinct mass signature that allows for its differentiation from the endogenous or unlabeled drug in biological matrices, without altering its fundamental chemical properties. The strategic placement of these isotopes is crucial for maintaining the compound's pharmacological activity while enhancing its utility in analytical applications.[1]
Isotopic Purity
The isotopic purity of this compound is a critical parameter that defines its suitability for use in quantitative bioanalysis. It is a measure of the extent to which the intended isotopes have been incorporated into the molecule and the absence of unlabeled or partially labeled species. High isotopic enrichment is essential to minimize cross-talk with the unlabeled analyte and ensure the accuracy of analytical measurements.
While a specific Certificate of Analysis with quantitative data for isotopic enrichment of this compound is not publicly available, the following table summarizes the intended labeling pattern and the analytical techniques used to confirm it.
| Parameter | Description | Analytical Method |
| Molecular Formula | C₃₀¹³CH₂₇D₆N₃O₆S | Mass Spectrometry |
| Molecular Weight | 582.70 g/mol | Mass Spectrometry |
| ¹³C Labeling Position | Methoxy carbon on the benzene ring | ¹³C NMR Spectroscopy |
| Deuterium Labeling Positions | Six positions on the cyclopentyl ring | ¹H NMR, ²H NMR, Mass Spectrometry |
| Expected Isotopic Enrichment | Typically >98% for each labeled position | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | Typically >98% | HPLC, LC-MS |
Experimental Protocol for Determining Isotopic Purity
The determination of isotopic purity for a labeled compound like this compound involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
1. Mass Spectrometry (MS)
-
Objective: To determine the isotopic distribution and calculate the isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable chromatographic system (e.g., HPLC or UPC²).
-
Method:
-
A solution of this compound is infused into the mass spectrometer.
-
The mass spectrum is acquired, showing the distribution of ions corresponding to the unlabeled compound, the fully labeled compound (M+7), and any partially labeled species.
-
The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment. The molecular ion peak for the fully labeled compound should be the most abundant.[2]
-
-
Data Analysis: The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given level of enrichment.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the position of the isotopic labels and the structural integrity of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methods:
-
¹H NMR: The absence of signals at the positions where deuterium has been incorporated confirms successful deuteration.
-
¹³C NMR: An enhanced signal will be observed for the carbon atom that has been replaced with ¹³C, confirming its location.
-
²H NMR: Direct detection of the deuterium signals provides unambiguous confirmation of their presence and location.
-
Below is a diagram illustrating a general workflow for the characterization of this compound.
Stability
The stability of this compound is a critical attribute, ensuring its integrity during storage and experimental use. Stability studies are typically conducted under various stress conditions to identify potential degradation products and establish appropriate storage and handling procedures.
| Stress Condition | Observed Degradation of Zafirlukast | Potential Impact on this compound |
| Acidic Hydrolysis | Degradation observed. | Similar degradation is expected. |
| Basic Hydrolysis | Stable. | Expected to be stable. |
| Oxidation | Degradation observed. | Similar degradation is expected. |
| Thermal | Stable. | Expected to be stable. |
| Photolytic | Stable. | Expected to be stable. |
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is the cornerstone for assessing the stability of this compound.
-
Objective: To develop a validated HPLC method that can separate the intact this compound from its potential degradation products and to assess its stability under various stress conditions.
-
Instrumentation: An HPLC system with a UV or mass spectrometric detector.
-
Method (Forced Degradation Study):
-
Prepare solutions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Expose the solutions to elevated temperatures (e.g., 60°C) for a defined period.
-
For photostability, expose a solution to UV and visible light.
-
Analyze the stressed samples at different time points using the developed stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.
The following diagram outlines the process of a forced degradation study.
Mechanism of Action and Signaling Pathway
Zafirlukast is a competitive and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking the binding of LTD₄ to its receptor, Zafirlukast inhibits the downstream signaling cascade that leads to bronchoconstriction, mucus secretion, and airway inflammation.
The binding of LTD₄ to the G-protein coupled CysLT1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC), which is involved in various cellular responses, including inflammation. This compound, being structurally and functionally identical to Zafirlukast, is expected to exhibit the same mechanism of action.
The diagram below illustrates the signaling pathway of the leukotriene D4 receptor and the inhibitory action of Zafirlukast.
Conclusion
This compound is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Its high isotopic purity and stability are paramount for generating reliable and accurate data. This guide has outlined the key aspects of its isotopic purity and stability, along with the experimental protocols used for their assessment. While specific quantitative data for this compound is not always publicly available, the methodologies described provide a robust framework for its characterization and use in a research setting. The understanding of its mechanism of action and the associated signaling pathway further enhances its utility in pharmacological studies. It is recommended to obtain a batch-specific Certificate of Analysis from the supplier for precise quantitative data on isotopic enrichment and chemical purity.[3] Recommended storage conditions are typically at -20°C for long-term stability.[4]
References
Decoding the Certificate of Analysis for Zafirlukast-13C,d6: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Zafirlukast-13C,d6, an isotopically labeled leukotriene receptor antagonist. This document is crucial for ensuring the quality, identity, and purity of the compound, which is primarily used as an internal standard in pharmacokinetic and metabolic studies. Understanding the data presented in a CoA is paramount for the integrity and reproducibility of research findings.
Compound Information
This compound is a stable isotope-labeled version of Zafirlukast, a potent anti-asthmatic drug. The incorporation of one carbon-13 (¹³C) atom and six deuterium (d6) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Parameter | Specification |
| Product Name | This compound |
| Molecular Formula | C₃₀¹³CH₂₇D₆N₃O₆S[1] |
| Molecular Weight | 582.70 g/mol [1] |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage | Store at 2-8°C, protect from light |
Analytical Data Summary
The following tables summarize the quantitative data typically found on a CoA for this compound, ensuring the material meets the stringent requirements for research and development applications.
Table 1: Identity Confirmation
| Test | Method | Specification | Result |
| Mass Spectrometry | ESI-MS | Conforms to structure | Conforms |
| ¹H NMR Spectroscopy | 400 MHz | Conforms to structure | Conforms |
| ¹³C NMR Spectroscopy | 100 MHz | Conforms to structure | Conforms |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Specification | Result |
| Chemical Purity | HPLC (UV, 225 nm) | ≥98% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹³C | 99.2 atom % |
| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D | 98.9 atom % |
| Unlabeled Zafirlukast | Mass Spectrometry | ≤0.5% | 0.2% |
Table 3: Residual Solvents
| Test | Method | Specification (ICH Q3C) | Result |
| Residual Solvents | Headspace GC-MS | Complies with USP <467> | Complies |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are essential for understanding how the quality of this compound is assessed.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of this compound by separating it from any non-labeled or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity, Isotopic Purity, and Enrichment
-
Objective: To confirm the molecular weight and structure, and to determine the isotopic purity and enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value.
-
Procedure for Isotopic Purity and Enrichment: The relative intensities of the ion peaks corresponding to the labeled (M+7) and unlabeled (M) Zafirlukast are measured. The isotopic purity is determined by the proportion of the desired isotopologue relative to all other isotopic variants of the same compound. Isotopic enrichment refers to the percentage of a particular isotope at a specific atomic position.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To provide detailed structural information and confirm the identity of the this compound molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR).
-
Solvent: A deuterated solvent such as DMSO-d6 or Chloroform-d is used to dissolve the sample.
-
Procedure:
-
¹H NMR: Provides information on the number and environment of proton atoms in the molecule. The absence of signals at specific chemical shifts can confirm the deuterium labeling.
-
¹³C NMR: Provides information on the carbon skeleton. The presence of an enhanced signal at a specific chemical shift can confirm the position of the ¹³C label.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
Objective: To identify and quantify any residual volatile organic solvents from the synthesis and purification process.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Procedure: A sample of this compound is placed in a sealed vial and heated. The volatile solvents in the headspace are then injected into the GC-MS for separation and identification. The detected solvents are quantified and compared against the limits set by the International Council for Harmonisation (ICH) Q3C guidelines and USP <467>.
Visualizing the Analytical Workflow and Data Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the analytical process and the relationship between the various tests performed to generate the Certificate of Analysis.
References
The Indispensable Role of Stable Isotope-Labeled Internal Standards in Modern Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the pursuit of accurate and precise quantification of analytes within complex biological matrices is paramount. This technical guide delves into the core principles and practical applications of stable isotope-labeled internal standards (SIL-IS), a cornerstone of modern quantitative mass spectrometry. The use of SIL-IS has revolutionized bioanalytical methodologies by providing a robust means to correct for variability inherent in sample preparation and analysis, thereby ensuring the generation of high-quality, reliable data essential for drug discovery, development, and clinical research.
The Fundamental Advantage: Mitigating Analytical Variability
The primary function of an internal standard is to compensate for the potential loss of analyte during sample processing and to correct for variations in instrument response. SIL-IS are considered the gold standard for internal standards in mass spectrometry-based bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This near-perfect analogy allows the SIL-IS to track the analyte through every step of the analytical process, from extraction and derivatization to chromatography and ionization.
By adding a known amount of a SIL-IS to a sample at the earliest stage of preparation, any subsequent loss or variation will affect both the analyte and the SIL-IS to the same extent. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference. Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, even if the absolute signal intensities fluctuate. This ratiometric measurement is the key to achieving high accuracy and precision in quantitative bioanalysis.[]
The use of SIL-IS is particularly crucial for mitigating a phenomenon known as the "matrix effect," where co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][4] Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, it effectively normalizes these variations.[5]
Key Considerations for Selecting and Synthesizing a Stable Isotope-Labeled Internal Standard
The selection of an appropriate SIL-IS is a critical step in bioanalytical method development. Several factors must be carefully considered to ensure the internal standard performs optimally:
-
Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be substantially free of the unlabeled analyte. Contamination with the unlabeled analyte can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[4]
-
Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent isotopic crosstalk, where the isotopic cluster of the analyte interferes with the signal of the SIL-IS, and vice versa. A mass shift of at least 3 to 4 Daltons is generally recommended for small molecules.[6]
-
Label Position and Stability: The stable isotopes (commonly ²H, ¹³C, or ¹⁵N) should be incorporated into a metabolically stable position within the molecule to prevent in-vivo or in-vitro exchange of the label.[6] Deuterium (²H) labels, while often easier to synthesize, can sometimes exhibit a slight chromatographic shift (isotope effect) compared to the unlabeled analyte, which may lead to differential matrix effects. Therefore, ¹³C or ¹⁵N labeling is often preferred for achieving the closest possible co-elution.[1]
-
Chemical Purity: The SIL-IS should be chemically pure and well-characterized to ensure that any observed signal is solely from the intended labeled compound.
The synthesis of SIL-IS can be achieved through various methods, including chemical synthesis using isotopically enriched starting materials or by introducing the label in the final steps of the synthetic route. The choice of synthetic strategy depends on the complexity of the molecule and the desired position of the isotopic label.
Quantitative Data on the Impact of SIL-IS
The superiority of SIL-IS over other types of internal standards, such as structural analogs, is well-documented in the scientific literature. The following tables summarize representative data from studies comparing the accuracy and precision of bioanalytical methods with and without the use of SIL-IS.
Table 1: Comparison of Accuracy in the Quantification of Lapatinib in Human Plasma
| Internal Standard Type | Mean Accuracy (% of Nominal Concentration) |
| Stable Isotope-Labeled (lapatinib-d3) | Within 100 ± 10% |
| Non-Isotope-Labeled (zileuton) | Within 100 ± 10% in pooled plasma, but significant variability in individual patient plasma |
Data adapted from a study on the quantification of lapatinib in cancer patient plasma.[7] The study highlights that while a non-isotope-labeled internal standard may perform adequately in a homogenous pooled matrix, only a SIL-IS can correct for the inter-individual variability in recovery observed in real patient samples.[7]
Table 2: Comparison of Precision in a Bioanalytical Assay
| Internal Standard Type | Standard Deviation of Bias (n=number of samples) | Statistical Significance (p-value) |
| Stable Isotope-Labeled | 7.6% (n=340) | p=0.02 (significantly lower variance) |
| Analogous Internal Standard | 8.6% (n=284) |
This table presents a statistical evaluation showing a significant improvement in the precision of a bioanalytical method upon the implementation of a SIL-IS compared to an analogous internal standard.[8]
Experimental Protocols: A Generalized Approach
While specific protocols will vary depending on the analyte, matrix, and instrumentation, the following provides a generalized, step-by-step methodology for the quantification of a small molecule drug in plasma using LC-MS/MS with a SIL-IS.
1. Reagent and Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or below.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in the same solvent to create a series of working standard solutions for spiking into the blank matrix to generate the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a concentration that will yield a robust and reproducible signal in the mass spectrometer.
2. Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike a set of blank plasma samples with the analyte working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma from a separate stock solution of the analyte.
3. Sample Preparation (Protein Precipitation - a common technique)
-
Aliquot 100 µL of each standard, QC, and unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution to each tube (except for the blank sample). Vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for pH adjustment) to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column is commonly used for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate the analyte from matrix components. An example gradient could be: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS by infusing the individual standard solutions into the mass spectrometer. Select the most intense and specific transitions for quantification.
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows, as well as compound-dependent parameters like collision energy and declustering potential.
-
5. Data Processing and Quantification
-
Integrate the peak areas for the analyte and the SIL-IS in each chromatogram.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of SIL-IS in bioanalysis.
Caption: A generalized workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Caption: Conceptual diagram illustrating how a SIL-IS corrects for matrix effects (ion suppression).
Conclusion
Stable isotope-labeled internal standards are an indispensable tool in modern bioanalysis, providing an unparalleled ability to correct for a wide range of analytical variabilities. Their use significantly enhances the accuracy, precision, and robustness of quantitative methods, particularly in complex biological matrices. By carefully selecting and synthesizing an appropriate SIL-IS and implementing it within a well-validated experimental protocol, researchers and drug development professionals can generate high-quality data that is reliable and defensible, ultimately contributing to the advancement of pharmaceutical sciences and clinical research.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. waters.com [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
The Pharmacokinetic Profile of Zafirlukast in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Zafirlukast, a selective and competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of Zafirlukast in various animal models, which is crucial for the design and interpretation of non-clinical and clinical studies.
Introduction to Zafirlukast and its Mechanism of Action
Zafirlukast is a synthetic, orally active compound that specifically targets the CysLT1 receptor, thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[1][2][3] These lipid mediators are potent constrictors of airway smooth muscle and play a significant role in the pathophysiology of asthma and other inflammatory conditions by increasing vascular permeability, promoting mucus secretion, and recruiting eosinophils.[1][3] By blocking the CysLT1 receptor, Zafirlukast effectively antagonizes these effects, leading to bronchodilation and a reduction in airway inflammation.[3]
The signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor is a key target in the therapeutic management of asthma. The following diagram illustrates the mechanism of action of Zafirlukast in interrupting this pathway.
Caption: Mechanism of Zafirlukast as a CysLT1 receptor antagonist.
Pharmacokinetic Profile in Preclinical Species
Pharmacokinetic studies in various animal models are essential to characterize the ADME properties of a drug candidate before its progression to human trials. For Zafirlukast, studies have been conducted in mice, rats, and dogs to understand its behavior in vivo.
Absorption
Zafirlukast is rapidly absorbed following oral administration in preclinical species.[4] However, the presence of food can significantly reduce its bioavailability.
Distribution
Zafirlukast exhibits a high degree of binding to plasma proteins, predominantly albumin (>99%).[4][5] The volume of distribution suggests a moderate level of tissue distribution.[4] Preclinical studies have indicated minimal penetration of Zafirlukast across the blood-brain barrier.[4]
Metabolism
Zafirlukast undergoes extensive hepatic metabolism.[5][6] In vitro studies using human liver microsomes have identified the cytochrome P450 isoenzyme CYP2C9 as the primary pathway for the formation of hydroxylated metabolites.[5] Additionally, Zafirlukast has been shown to be a substrate and an inhibitor of CYP3A4.[5] The primary routes of metabolism across species involve hydrolysis of the amide linkage and hydroxylation.[6]
Excretion
The primary route of elimination for Zafirlukast and its metabolites in preclinical species is through biliary excretion into the feces.[6][7] Studies with radiolabeled Zafirlukast in mice, rats, and dogs showed that the majority of the administered dose is recovered in the feces, with minimal urinary excretion.[6]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters of Zafirlukast in different preclinical models. It is important to note that comprehensive, directly comparable datasets across multiple studies are limited in the public domain.
Table 1: Pharmacokinetic Parameters of Zafirlukast in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) |
| Data Not Available in a Comparable Format | Data Not Available | Data Not Available | Data Not Available |
While studies have been conducted in rats, a consolidated table of pharmacokinetic parameters from publicly available literature could not be compiled. One study provided a figure illustrating the pharmacokinetic profile but did not include a corresponding data table in the accessible text.[8]
Table 2: Pharmacokinetic Parameters of Zafirlukast in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) |
| Data Not Available in a Comparable Format | Data Not Available | Data Not Available | Data Not Available |
Specific quantitative pharmacokinetic data for Zafirlukast in mice from publicly available sources is limited.
Table 3: Pharmacokinetic Parameters of Zafirlukast in Dogs (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) |
| Data Not Available in a Comparable Format | Data Not Available | Data Not Available | Data Not Available |
Specific quantitative pharmacokinetic data for Zafirlukast in dogs from publicly available sources is limited.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. The following sections outline representative methodologies for conducting preclinical pharmacokinetic studies of Zafirlukast.
Animal Models and Husbandry
Studies are typically conducted in standard laboratory animal models such as Sprague-Dawley or Wistar rats, C57BL/6 mice, and Beagle dogs.[6] Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with ad libitum access to standard chow and water, unless fasting is required for the study. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Drug Formulation and Administration
For oral administration, Zafirlukast is typically formulated as a suspension in a suitable vehicle, such as a solution of carboxymethylcellulose or another appropriate suspending agent. For intravenous administration, Zafirlukast would be dissolved in a biocompatible solvent. The formulation should be prepared fresh on the day of dosing.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.
Caption: Workflow for a preclinical pharmacokinetic study.
Blood Sample Collection
Blood samples are collected at predetermined time points following drug administration. The sampling schedule is designed to adequately characterize the absorption, distribution, and elimination phases of the drug. For rodents, blood can be collected via tail vein, saphenous vein, or retro-orbital sinus sampling. For larger animals like dogs, blood is typically drawn from the cephalic or jugular vein.[9] Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
Plasma Sample Preparation and Bioanalysis
Plasma is separated from whole blood by centrifugation. The resulting plasma samples are stored frozen (typically at -20°C or -80°C) until analysis. The concentration of Zafirlukast in plasma is typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.
Conclusion
This technical guide has summarized the key aspects of the preclinical pharmacokinetic profile of Zafirlukast. The available data from studies in mice, rats, and dogs indicate that Zafirlukast is readily absorbed, highly protein-bound, extensively metabolized, and primarily eliminated through the feces. While qualitative information is available, there is a notable lack of comprehensive, publicly accessible quantitative pharmacokinetic data in tabular format for these preclinical models. The provided experimental protocols and diagrams offer a foundational understanding for designing and conducting future preclinical studies on Zafirlukast or similar compounds. Further research to generate and publish detailed pharmacokinetic parameters in various preclinical species would be of significant value to the scientific community.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 4. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and excretion of zafirlukast in dogs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Metabolism and excretion of zafirlukast in dogs, rats, and mice. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]
Methodological & Application
Application Note: A Validated SPE-LC-MS/MS Protocol for the Quantitative Analysis of Zafirlukast in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zafirlukast is a selective and competitive leukotriene receptor antagonist used for the chronic treatment of asthma. Monitoring its excretion and metabolic profile is crucial for comprehensive pharmacokinetic and toxicological studies. While Zafirlukast is extensively metabolized, with the majority of the dose excreted in feces, approximately 10% is accounted for in urinary excretion.[1][2] Notably, some literature suggests that the parent compound, Zafirlukast, is not detected in urine, likely due to its extensive metabolism and low concentration.[1][2][3]
This application note details a robust and highly sensitive sample preparation protocol for the extraction and quantification of Zafirlukast from human urine. The method employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed to achieve a low limit of quantification, making it suitable for detecting trace amounts of the parent drug or for adaptation to its metabolites.
Quantitative Method Performance
While most validated methods for Zafirlukast are developed for human plasma, the performance characteristics provide a benchmark for sensitivity and accuracy. The following table summarizes data from several published LC-MS/MS methods for Zafirlukast in biological matrices.
| Parameter | Method 1 (LC-MS/MS in Plasma)[4] | Method 2 (UPLC-MS/MS in Plasma)[5] | Method 3 (HPLC with Fluorescence in Plasma)[6] | Proposed Method Target (LC-MS/MS in Urine) |
| Linearity Range | 0.15 - 600 ng/mL | 0.17 - 600 ng/mL | 0.75 - 200 ng/mL | 0.1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL | 0.17 ng/mL | 0.75 ng/mL | ≤ 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 15% | ≤ 12.6% | < 9% | < 15% |
| Inter-day Precision (%RSD) | < 15% | ≤ 12.6% | < 9% | < 15% |
| Accuracy / Recovery | Within 85-115% | 88.3 - 113.9% | > 90% Recovery | > 85% Recovery |
| Internal Standard (IS) | Valdecoxib | Montelukast | ICI 198,707 | Montelukast or Valdecoxib |
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for Zafirlukast extraction from biological fluids.[6][7] It utilizes a polymeric anion exchange SPE cartridge to effectively capture the acidic Zafirlukast molecule and separate it from endogenous urine matrix components.
1. Materials and Reagents
-
SPE Cartridges: Polymeric Anion Exchange (e.g., HyperSep Retain AX, 30 mg)
-
Zafirlukast and Internal Standard (IS): Reference standards (e.g., Montelukast)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (HPLC grade), Deionized Water
-
Reagents: Formic Acid, Ammonium Acetate
-
Urine Samples: Stored at -20°C or below until analysis.
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Zafirlukast and the Internal Standard (IS) in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the Zafirlukast stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
-
Elution Solvent: 5% Formic Acid in Acetonitrile (v/v).
3. Sample Pre-treatment
-
Thaw frozen urine samples completely at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1.0 mL of the clear urine supernatant to a clean tube.
-
Spike with 20 µL of the working IS solution (except for blank samples). For calibration curve samples, spike with the appropriate working standard solution.
-
Vortex briefly to mix.
4. Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge by passing 1.0 mL of acetonitrile.
-
Equilibration: Equilibrate the cartridge by passing 1.0 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Loading: Load the 1.0 mL pre-treated urine sample onto the cartridge. Allow the sample to pass through under gravity or gentle vacuum at a flow rate of approximately 1-2 mL/min.
-
Washing 1: Wash the cartridge with 1.0 mL of deionized water to remove salts and polar interferences.
-
Washing 2: Wash the cartridge with 1.0 mL of acetonitrile to remove non-polar interferences.
-
Drying: Dry the SPE cartridge thoroughly under a high vacuum for 5-10 minutes to remove residual solvents.
-
Elution: Elute Zafirlukast and the IS from the cartridge by passing 1.0 mL of the elution solvent (5% Formic Acid in Acetonitrile). Collect the eluate in a clean collection tube.
5. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Analytical Method: LC-MS/MS
-
Chromatographic Column: A C18 column (e.g., Hypersil BDS C18) is suitable for separation.[4]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode.[4][5]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source, typically in negative ion mode.[5]
-
MRM Transitions:
Workflow Diagram
Caption: Workflow for Zafirlukast extraction from urine via SPE.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Zafirlukast from Biological Matrices
Introduction
Zafirlukast, a competitive and selective leukotriene receptor antagonist, is a crucial medication for the chronic treatment of asthma.[1] Accurate quantification of Zafirlukast in biological matrices such as plasma and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Solid-phase extraction (SPE) is a widely used technique for the sample preparation of Zafirlukast from these complex biological samples. It offers significant advantages over other methods like liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption.[2] This document provides detailed protocols and application notes for the extraction of Zafirlukast using SPE, followed by analysis with high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section details the methodologies for the solid-phase extraction of Zafirlukast from human plasma, a common biological matrix for its analysis. The protocols are based on established and validated methods.[1][3]
Method 1: Polymeric Anion Exchange SPE
This method is suitable for a fast and reproducible extraction of Zafirlukast from human plasma using a polymeric anion exchange SPE material.[1]
-
Materials and Reagents:
-
SPE Device: 30 mg Retain AX 96-well Plates or cartridges[1]
-
Zafirlukast and internal standard (e.g., Glybenclamide) stock solutions (1000 µg/mL in LC-MS grade acetonitrile)[1]
-
Human Plasma[1]
-
Acetonitrile (LC-MS grade)[1]
-
Water (LC-MS grade)[1]
-
Formic Acid[1]
-
Ammonia solution[1]
-
96-well manifold[1]
-
Evaporation system (e.g., UltraVapTM)[1]
-
Sonicator[1]
-
-
Sample and Standard Preparation:
-
Solid-Phase Extraction Protocol:
-
Conditioning: Condition the SPE well plate with 500 µL of acetonitrile.[1]
-
Equilibration: Equilibrate the well plate with 500 µL of water.[1]
-
Loading: Load 200 µL of the plasma sample (spiked with Zafirlukast and internal standard).[1]
-
Washing 1: Wash the wells with 500 µL of water.[1]
-
Washing 2: Wash the wells with 500 µL of acetonitrile.[1]
-
Elution: Elute Zafirlukast with 500 µL of acetonitrile containing 5% formic acid.[1]
-
Dry Down and Reconstitution: Dry the extracts using an appropriate evaporation system and reconstitute the residue in 200 µL of LC-MS grade acetonitrile. Sonicate the reconstituted solutions for 30 minutes before analysis.[1]
-
Method 2: Reversed-Phase C18 SPE
This method utilizes a C18 sorbent for the extraction of Zafirlukast, often following protein precipitation.[3][4]
-
Materials and Reagents:
-
SPE Device: C18 solid-phase extraction columns[3]
-
Zafirlukast and internal standard stock solutions
-
Human Plasma
-
Acetonitrile (HPLC grade)
-
Ethanol
-
Water (HPLC grade)
-
Mobile phase for HPLC or LC-MS/MS analysis
-
-
Sample Preparation (Protein Precipitation):
-
To a volume of human plasma, add a precipitating agent such as ethanol.[5]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The resulting supernatant can then be loaded onto the SPE column.
-
-
Solid-Phase Extraction Protocol:
-
Conditioning: Condition the C18 SPE cartridge with an appropriate volume of methanol, followed by water.
-
Equilibration: Equilibrate the cartridge with water or an appropriate buffer.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or a buffered solution to remove interferences.
-
Elution: Elute Zafirlukast with a suitable organic solvent such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the determination of Zafirlukast in biological matrices.
Table 1: Method Performance and Linearity
| Parameter | Method 1 (SPE-LC-MS/MS) | Method 2 (SPE-HPLC) | Method 3 (Protein Precipitation-UPLC-MS/MS) |
| Biological Matrix | Human Plasma | Human Plasma | Rabbit Plasma |
| Linearity Range | 0.15–600 ng/mL[6] | 0.75–200 ng/mL[3] | 0.17–600 ng/mL[4][7] |
| Correlation Coefficient (r²) | ≥0.999[6] | - | >0.996[4] |
| Lower Limit of Quantitation (LLOQ) | 0.15 ng/mL[6] | 0.75 ng/mL[3] | 0.17 ng/mL[4][7] |
Table 2: Recovery and Precision
| Parameter | Method 1 (SPE-LC-MS/MS) | Method 2 (SPE-HPLC) | Method 3 (Protein Precipitation-UPLC-MS/MS) |
| Recovery | - | > 90%[3] | - |
| Precision (RSD%) | |||
| Intra-day | Within assay variability limits[6] | < 9%[3] | ≤12.6%[4][7] |
| Inter-day | Within assay variability limits[6] | < 9%[3] | ≤12.6%[4][7] |
| Accuracy | Within assay variability limits[6] | - | 88.3–113.9%[4][7] |
Visualizations
Caption: Workflow for Zafirlukast extraction from biological samples.
Caption: Logical steps of Zafirlukast isolation via SPE.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Solid-phase microextraction – a future technique in pharmacology and coating trends - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and rapid determination of zafirlukast in plasma by ultra-performance liquid chromatography tandem mass spectrometric method: application into pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Zafirlukast and its Stable Isotope Labeled Internal Standard by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust UPLC-MS/MS method for the quantification of Zafirlukast, a leukotriene receptor antagonist, and its stable isotope-labeled internal standard (SIL-IS), Zafirlukast-¹³C,d₆, in biological matrices. The method is optimized for high-throughput analysis, offering a short run time without compromising accuracy, precision, or sensitivity. This protocol is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Zafirlukast is an orally administered leukotriene receptor antagonist used for the chronic treatment of asthma.[1][2] Accurate and reliable quantification of Zafirlukast in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as Zafirlukast-¹³C,d₆, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[3] This document provides a comprehensive protocol for the analysis of Zafirlukast and Zafirlukast-¹³C,d₆ using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Experimental
Materials and Reagents
-
Zafirlukast reference standard
-
Zafirlukast-¹³C,d₆ internal standard[3]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for the extraction of Zafirlukast and its internal standard from plasma samples.
-
To 100 µL of plasma sample, add 5.0 µL of the internal standard solution (Zafirlukast-¹³C,d₆).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 80:20 (Acetonitrile:Water with 10 mM Acetic Acid).[5] A gradient can improve peak shape and resolution. |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Run Time | 2 - 3 minutes |
Table 2: MS/MS Conditions
| Parameter | Zafirlukast | Zafirlukast-¹³C,d₆ |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 574.2 | 581.2 (M+7) |
| Product Ion (m/z) | 462.1 | 462.1 or 469.1 (depending on fragmentation) |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Cone Voltage | 150 V[4] | 150 V |
Note: The exact precursor and product ions for Zafirlukast-¹³C,d₆ may vary depending on the specific labeling pattern. The values provided are theoretical and should be confirmed by infusion of the standard into the mass spectrometer.
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of Zafirlukast.
Results and Discussion
This UPLC-MS/MS method provides excellent sensitivity and selectivity for the determination of Zafirlukast in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for any variations during sample processing and analysis. The chromatographic conditions are optimized for a short run time, making the method suitable for high-throughput applications. Linearity, accuracy, and precision should be validated according to regulatory guidelines.
Conclusion
The described UPLC-MS/MS method is a reliable and efficient tool for the quantitative analysis of Zafirlukast and its internal standard, Zafirlukast-¹³C,d₆. The detailed protocol and conditions provided in this application note can be readily implemented in a laboratory setting for various research and development applications.
References
- 1. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Zafirlukast-13C,d6: Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and guidelines for the preparation, storage, and handling of Zafirlukast-13C,d6 stock solutions. This compound is an isotopically labeled form of Zafirlukast, an oral leukotriene receptor antagonist used in the management of asthma.[1] The incorporation of carbon-13 and deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies.[2]
Physicochemical Properties and Solubility
This compound is a solid at room temperature.[2] Its isotopic labeling includes one carbon-13 atom and six deuterium atoms, resulting in a molecular weight of 582.70 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₃₀¹³CH₂₇D₆N₃O₆S |
| Molecular Weight | 582.70 g/mol |
| Appearance | Solid |
| Solubility (DMSO) | ≥10 mg/mL[2] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.827 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. To prepare a 10 mM solution with 5.827 mg, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution as recommended in the "Storage and Stability" section.
Table 2: Example Volumes for Stock Solution Preparation in DMSO
| Desired Concentration (mM) | Mass of this compound (mg) for 1 mL | Volume of DMSO (mL) |
| 1 | 0.583 | 1 |
| 5 | 2.914 | 1 |
| 10 | 5.827 | 1 |
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
-
Long-term Storage: For long-term storage, it is recommended to keep the stock solution at -20°C.[2]
-
Short-term Storage: For short-term storage, 4°C is suitable.[2]
-
Light and Moisture: Protect the stock solution from light by using amber vials or by wrapping the vial in foil. Keep the vial tightly sealed to prevent the hygroscopic DMSO from absorbing moisture.
Repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into smaller, single-use volumes for long-term storage.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for Zafirlukast should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Wash out mouth with water provided the person is conscious. Call a physician.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Key Relationships for Proper Storage and Handling.
References
Application of Zafirlukast-13C,d6 in Pharmacokinetic Drug Interaction Studies
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, components of the slow-reacting substance of anaphylaxis (SRSA).[1] This mechanism of action makes it effective in the chronic treatment of asthma. Zafirlukast is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP2C9, and to a lesser extent by CYP3A4.[2][3] It is also an inhibitor of these enzymes, which creates a potential for drug-drug interactions (DDIs).[2][3] Stable isotope-labeled compounds, such as Zafirlukast-13C,d6, are invaluable tools in pharmacokinetic DDI studies. They allow for the precise differentiation and quantification of the administered drug from its endogenous counterparts and metabolites, and enable the simultaneous administration of the investigational drug and a probe drug, simplifying study design and reducing variability.[4] This document provides detailed application notes and protocols for the use of this compound in such studies.
Data Presentation: Pharmacokinetic Drug Interactions of Zafirlukast
The following tables summarize the quantitative impact of co-administered drugs on the pharmacokinetic parameters of Zafirlukast and the effect of Zafirlukast on other drugs.
Table 1: Effect of Co-administered Drugs on Zafirlukast Pharmacokinetics
| Co-administered Drug | Zafirlukast Dose | Co-administered Drug Dose | Change in Zafirlukast Cmax | Change in Zafirlukast AUC | Reference(s) |
| Erythromycin | 40 mg single dose | 500 mg TID for 5 days | ~40% decrease | ~40% decrease | [2][5][6] |
| Theophylline | 80 mg/day | 6 mg/kg single dose | ~30% decrease | Not Reported | [3] |
| Aspirin | 40 mg/day | 650 mg QID | ~45% increase | Not Reported | [7] |
| Fluconazole | 20 mg single dose | 200 mg once daily | ~50% increase | ~60% increase | [6] |
Table 2: Effect of Zafirlukast on Co-administered Drugs
| Co-administered Drug | Zafirlukast Dose | Co-administered Drug Dose | Change in Co-administered Drug Cmax | Change in Co-administered Drug AUC | Change in Co-administered Drug Half-life | Reference(s) |
| S-Warfarin | 160 mg/day | 25 mg single dose | Not Reported | ~63% increase | ~36% increase | [2][3][5][6] |
| Theophylline | 20 mg/day | 16 mg/kg single dose | No significant difference | No significant difference | Not Reported | [2][5] |
Experimental Protocols
Protocol 1: Investigation of the Effect of a CYP2C9 Inhibitor (e.g., Fluconazole) on the Pharmacokinetics of Zafirlukast using this compound
1. Study Design:
-
An open-label, two-period, fixed-sequence study in healthy adult volunteers.
-
Period 1: Subjects receive a single oral dose of this compound.
-
Washout Period: A sufficient washout period (at least 7 half-lives of Zafirlukast) is implemented.
-
Period 2: Subjects receive the CYP2C9 inhibitor (e.g., Fluconazole) to steady state, followed by a single oral dose of this compound co-administered with the inhibitor.
2. Subject Population:
-
Healthy, non-smoking male and female volunteers, aged 18-45 years.
-
Subjects should have a body mass index (BMI) within the range of 18.5-30.0 kg/m ².
-
Exclusion criteria should include any clinically significant illness, use of any prescription or over-the-counter medications that could interfere with the study drugs, and a history of alcohol or drug abuse.
3. Dosing Regimen:
-
This compound: A single oral dose of 20 mg.
-
Fluconazole: 200 mg once daily for a duration sufficient to reach steady-state (e.g., 7 days).
4. Sample Collection:
-
Serial blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose of this compound in both periods.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile or by liquid-liquid extraction with ethyl acetate.[8] An internal standard (e.g., unlabeled Zafirlukast or another suitable compound) is added prior to extraction.
-
Chromatography: Separation is achieved on a C18 reverse-phase column.
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used in the multiple reaction monitoring (MRM) mode. The specific mass transitions for this compound and the internal standard are monitored.
-
Data Analysis: Plasma concentration-time data for this compound are used to calculate pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) using non-compartmental analysis.
Protocol 2: Investigation of the Effect of Zafirlukast on the Pharmacokinetics of a CYP2C9 Substrate (e.g., Warfarin) using a "Cocktail" Approach with Stable Isotope-Labeled Substrates
1. Study Design:
-
An open-label, two-period, crossover study in healthy adult volunteers.
-
Period 1: Subjects receive a single oral dose of a "cocktail" of stable isotope-labeled CYP substrates, including S-Warfarin-13C,d5.
-
Washout Period: A suitable washout period is observed.
-
Period 2: Subjects receive Zafirlukast to steady state, followed by a single oral dose of the stable isotope-labeled CYP substrate "cocktail" co-administered with Zafirlukast.
2. Subject Population:
-
As described in Protocol 1.
3. Dosing Regimen:
-
Zafirlukast: 20 mg twice daily for a duration sufficient to reach steady-state (e.g., 7 days).
-
S-Warfarin-13C,d5: A single oral microdose (e.g., 1-2 mg).
4. Sample Collection:
-
As described in Protocol 1, with the sampling schedule tailored to the half-life of Warfarin.
5. Bioanalytical Method (LC-MS/MS):
-
Similar to Protocol 1, with the mass spectrometer programmed to monitor the specific mass transitions for S-Warfarin-13C,d5 and its corresponding internal standard.
Visualizations
Caption: Zafirlukast metabolism and points of drug interaction.
Caption: Workflow for a pharmacokinetic drug interaction study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Accolate (zafirlukast) Side Effects, Warnings, and Drug Interactions [medicinenet.com]
- 6. e-lactancia.org [e-lactancia.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitation of Zafirlukast in Human Plasma for Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Zafirlukast, a leukotriene receptor antagonist, in human plasma. The protocols are designed for use in clinical trial settings where accurate and reliable pharmacokinetic data is essential. The methods described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), covering various sample preparation techniques.
Introduction to Zafirlukast Analysis
Zafirlukast is an oral medication used for the chronic treatment of asthma.[1] Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, dose-response assessments, and ensuring therapeutic efficacy and safety during clinical trials. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and throughput. This document outlines validated methods to meet these diverse needs.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and rapid method for sample clean-up.[2][3]
-
To 500 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., Piribedil).[2]
-
Add 1 mL of cold acetonitrile or ethanol to precipitate the plasma proteins.[2][4]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.[1]
Chromatographic Conditions
-
Column: Nucleosil C18 (150 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile and acetate buffer (pH 3.0) in a 70:30 (v/v) ratio[2]
-
Flow Rate: 0.8 mL/min[2]
-
Detection: UV at 240 nm[2]
-
Retention Times: Zafirlukast ~5.8 min, Piribedil (IS) ~3.9 min[2]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for clinical trials requiring low detection limits.[5]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, reducing matrix effects.[1][6]
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[6]
-
To 500 µL of human plasma, add the internal standard (e.g., Valdecoxib).[5]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.[1]
-
Elute Zafirlukast and the internal standard with 1 mL of acetonitrile or a mixture of acetonitrile with 5% formic acid.[1]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is another effective technique for sample clean-up.
-
To 500 µL of plasma, add the internal standard.
-
Add 2 mL of an organic solvent (e.g., ethyl acetate).[5]
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
Column: Hypersil BDS C18 (e.g., 50 mm x 4.6 mm, 5 µm)[5]
-
Mobile Phase: A gradient of 10 mM ammonium acetate (pH 6.4) and acetonitrile.[5]
-
Flow Rate: 0.5 mL/min
-
Ionization: Electrospray Ionization (ESI) in negative or positive mode.[5]
-
MS/MS Transitions:
Data Presentation
The following tables summarize the quantitative data from the validated methods described in the literature.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 49.69 - 437.50 ng/mL | [2] |
| Correlation Coefficient (r²) | >0.999 | [2] |
| Lower Limit of Quantitation (LLOQ) | 49.69 ng/mL | [2] |
| Absolute Recovery | 98.73 ± 0.42% | [2] |
| Intra-day Precision (%RSD) | < 9% | [6] |
| Inter-day Precision (%RSD) | < 9% | [6] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.15 - 600 ng/mL | [5] |
| Correlation Coefficient (r²) | ≥0.999 | [5] |
| Lower Limit of Quantitation (LLOQ) | 0.15 ng/mL | [5] |
| Recovery (SPE) | > 90% | [6] |
| Recovery (LLE) | 85% | [1] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Intra-day Accuracy | Within ±15% | [5] |
| Inter-day Accuracy | Within ±15% | [5] |
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC-UV experimental workflow for Zafirlukast quantitation.
Caption: LC-MS/MS experimental workflow using Solid-Phase Extraction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A reversed-phase high-performance liquid chromatographic method for the determination of zafirlukast in pharmaceutical formulations and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ionsource.com [ionsource.com]
- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve matrix effects in Zafirlukast LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in Zafirlukast LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Zafirlukast analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Zafirlukast, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects, which can manifest as ion suppression or enhancement, can lead to inaccurate and imprecise quantification of the analyte.[1][2] In the analysis of Zafirlukast from biological fluids, endogenous components like phospholipids are a major cause of matrix effects.[3]
Q2: How can I identify if my Zafirlukast analysis is affected by matrix effects?
A2: Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of Zafirlukast solution is introduced into the mass spectrometer after the analytical column. Injection of a blank, extracted matrix sample will show a dip or peak in the baseline signal if matrix effects are present.[1] A quantitative assessment, known as the post-extraction spike method, is considered the "gold standard".[1] This involves comparing the response of Zafirlukast spiked into a blank extracted matrix to the response of Zafirlukast in a neat solution. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.
Q3: What are the primary strategies to resolve matrix effects in Zafirlukast LC-MS/MS analysis?
A3: The three primary strategies to mitigate matrix effects are:
-
Optimization of Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is a crucial first step.[3] Methods like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specific phospholipid removal techniques are generally more effective than simple protein precipitation.[3][4][5]
-
Chromatographic Separation: Modifying the LC method to chromatographically separate Zafirlukast from co-eluting matrix components can significantly reduce interference.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use of an Appropriate Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled (SIL) version of Zafirlukast, can compensate for matrix effects.[6][7] The IS should be added to the sample at the earliest stage to undergo the same sample processing and ionization effects as the analyte.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Zafirlukast LC-MS/MS experiments.
Issue 1: Poor reproducibility and accuracy in Zafirlukast quantification.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effect | Evaluate the matrix effect using the post-extraction spike method. If the matrix factor is not within an acceptable range (typically 0.85-1.15), consider improving the sample preparation method or optimizing the chromatography. |
| Inadequate Sample Cleanup | If using protein precipitation, consider switching to a more rigorous method like SPE or LLE. Phospholipid removal plates can also be effective in reducing matrix components.[4][5] |
| Unsuitable Internal Standard | If not using a stable isotope-labeled internal standard, the chosen analog may not be adequately compensating for matrix effects. Evaluate different structural analogs or consider synthesizing a SIL-IS.[6][7] |
Issue 2: Low recovery of Zafirlukast during sample preparation.
| Possible Cause | Troubleshooting Step |
| Suboptimal SPE Protocol | Ensure the SPE cartridge conditioning, loading, washing, and elution steps are optimized for Zafirlukast. The choice of sorbent material and elution solvent is critical. |
| Inefficient LLE | The choice of extraction solvent and the pH of the aqueous phase are crucial for efficient liquid-liquid extraction. Experiment with different solvents and pH values to maximize recovery. |
| Analyte Adsorption | Zafirlukast may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help minimize this issue. |
Data Summary: Comparison of Sample Preparation Methods for Zafirlukast
The following table summarizes quantitative data from different sample preparation methods used for the analysis of Zafirlukast in human plasma.
| Method | Internal Standard | Recovery (%) | Precision (%RSD) | Linearity (ng/mL) | Reference |
| Solid Phase Extraction (SPE) | Glybenclamide | 85 | 4.2 | 50 - 500 | [8] |
| Liquid-Liquid Extraction (LLE) | Valdecoxib | >85 | <10 | 0.15 - 600 | [9] |
| Protein Precipitation (PPT) | Piribedil | 98.73 ± 0.42 | Not Reported | 49.69 - 437.50 | [10] |
Detailed Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Zafirlukast from Human Plasma
This protocol is adapted from a Thermo Fisher Scientific application note.[8]
-
SPE Cartridge: 30 mg Retain AX 96-well Plates.
-
Conditioning: Add 500 µL of acetonitrile to each well.
-
Equilibration: Add 500 µL of water to each well.
-
Loading: Load 200 µL of plasma (pre-spiked with Zafirlukast and internal standard).
-
Washing 1: Add 500 µL of water to each well.
-
Washing 2: Add 500 µL of acetonitrile to each well.
-
Elution: Elute Zafirlukast with 500 µL of acetonitrile containing 5% formic acid.
-
Dry Down and Reconstitution: Dry the eluate under nitrogen and reconstitute in 200 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Zafirlukast from Human Plasma
This protocol is based on the method described by Bharathi et al.[9]
-
Sample Preparation: To 500 µL of human plasma in a glass tube, add the internal standard solution.
-
Extraction: Add 3 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Dry Down: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
Protocol 3: Protein Precipitation (PPT) for Zafirlukast from Human Plasma
This protocol is based on the method described by Süslü & ALTINÖZ.[10]
-
Sample Preparation: To a volume of human plasma, add a known amount of Zafirlukast and the internal standard.
-
Precipitation: Add a sufficient volume of ethanol to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for identifying and resolving matrix effects in LC-MS/MS analysis.
Caption: Detailed workflow for Solid Phase Extraction (SPE) of Zafirlukast.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Home - Cerilliant [cerilliant.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reversed-phase high-performance liquid chromatographic method for the determination of zafirlukast in pharmaceutical formulations and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Peak Shape for Zafirlukast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Zafirlukast.
Troubleshooting Guide: Common Peak Shape Issues
This guide addresses specific peak shape problems that may be encountered during the chromatographic analysis of Zafirlukast.
1. Issue: Peak Tailing
-
Question: My Zafirlukast peak is showing significant tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for Zafirlukast is a common issue and can be caused by several factors. Here's a systematic approach to troubleshoot and resolve it:
-
Secondary Silanol Interactions: Zafirlukast, with its amine and other basic functional groups, can interact with residual acidic silanol groups on the silica surface of the column.[1] This is a primary cause of peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1] For Zafirlukast, a mobile phase pH of around 4.4 has been shown to produce sharper peaks.[2] Consider using a buffer like ammonium formate or phosphate to maintain a consistent pH.[2][3]
-
Solution 2: Use of an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column. End-capping masks the residual silanol groups, reducing their availability for interaction with the analyte.[1]
-
Solution 3: Mobile Phase Additives: The use of amine suppressants or ion-pairing reagents in the mobile phase can also mitigate peak tailing.[4]
-
-
Column Overload: Injecting too much sample can lead to saturation of the stationary phase, resulting in peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample. A typical column loading for Zafirlukast analysis is around 1.25 µg in a 5 µL injection volume.[2]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column.[4]
-
-
2. Issue: Peak Fronting
-
Question: I am observing peak fronting for Zafirlukast. What could be the reason?
-
Answer: Peak fronting is less common than tailing but can occur under specific conditions:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.
-
Solution: Ensure the injection solvent is similar in strength to, or weaker than, the initial mobile phase. A mixture of water and acetonitrile (e.g., in a 3:1 ratio) has been used as a diluent for Zafirlukast to achieve better peak shape.[2]
-
-
3. Issue: Peak Broadening
-
Question: My Zafirlukast peak is broader than expected, leading to poor resolution. How can I improve it?
-
Answer: Peak broadening can significantly impact the quality of your chromatography. Here are some potential causes and solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.[4]
-
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation.
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Column Temperature: Temperature can influence viscosity and mass transfer, affecting peak shape.
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Solution: Operating at a slightly elevated and controlled column temperature (e.g., 40°C) can improve peak shape and reproducibility.[2]
-
-
4. Issue: Peak Splitting
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Question: My Zafirlukast peak is splitting into two or more smaller peaks. What is causing this?
-
Answer: Peak splitting can be a complex issue with several possible causes:
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Inlet Contamination or Blockage: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.
-
Solution: Use an in-line filter and ensure your samples are filtered before injection. If the column is blocked, it may be possible to reverse-flush it (check the manufacturer's instructions).
-
-
Incompatible Sample Diluent: As mentioned for peak fronting, a diluent that is too strong or immiscible with the mobile phase can cause peak distortion, including splitting.
-
Solution: Prepare your sample in a diluent that is compatible with the mobile phase. Increasing the acetonitrile ratio in the diluent for Zafirlukast has been observed to cause peak splitting for related impurities, suggesting the importance of an optimized diluent composition.[2]
-
-
Column Bed Collapse: A void or channel in the column packing material can lead to a split peak.
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
-
Frequently Asked Questions (FAQs)
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Q1: What are the key physicochemical properties of Zafirlukast to consider for method development?
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A1: Zafirlukast is a non-polar compound with a LogP of approximately 5.4.[5] It is practically insoluble in water but freely soluble in solvents like tetrahydrofuran and acetone.[6] Its acidic pKa is estimated to be around 4.29.[7] These properties suggest that reversed-phase chromatography is a suitable analytical technique.
-
-
Q2: Which type of column is best suited for Zafirlukast analysis?
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A2: Both C8 and C18 columns have been successfully used for the analysis of Zafirlukast. A Zorbax SB C8 (50 x 2.1 mm, 1.8 µm) has been noted for providing good peak shape and selectivity for Zafirlukast and its impurities.[2] A Symmetry ODS C18 (4.6mm x 250mm, 5μm) has also been reported to be ideal, offering good peak shape and resolution.[3]
-
-
Q3: What is the optimal mobile phase composition for good peak shape?
-
A3: A common mobile phase consists of an aqueous buffer and an organic modifier, typically acetonitrile. Using 20 mM ammonium formate with the pH adjusted to 4.4 with formic acid has been shown to provide sharper peaks than ammonium acetate.[2] Another successful mobile phase is a mixture of acetonitrile and a pH 3.0 acetate buffer (70:30, v/v).[8][9] Using acetonitrile over methanol as the organic modifier has been found to improve peak shape.[9]
-
-
Q4: How can I ensure the stability of Zafirlukast during analysis?
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A4: Zafirlukast is susceptible to degradation under oxidative and acidic conditions.[2] It is relatively stable under thermal, photolytic, and alkaline conditions.[2] To ensure stability during analysis, prepare solutions fresh and avoid prolonged exposure to strong acids or oxidizing agents. Forced degradation studies are recommended to understand potential degradation products.[10]
-
Data Summary Tables
Table 1: Physicochemical Properties of Zafirlukast
| Property | Value | Reference |
| Molecular Weight | 575.7 g/mol | [6] |
| LogP | 5.4 | [5] |
| pKa (Strongest Acidic) | 4.29 | [7] |
| Water Solubility | Practically insoluble | [6] |
| Melting Point | 139 °C | [5] |
Table 2: Recommended Chromatographic Conditions for Zafirlukast Analysis
| Parameter | Condition 1 (UHPLC) | Condition 2 (HPLC) |
| Column | Zorbax SB C8, 50 x 2.1 mm, 1.8 µm | Symmetry ODS C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 4.4 | Potassium Dihydrogen Phosphate Buffer, pH 3.4 |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution | Gradient | Isocratic (Methanol:Buffer 40:60% v/v) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | Ambient |
| Detection Wavelength | 240 nm | Not Specified |
| Injection Volume | 5 µL | Not Specified |
| Diluent | Water:Acetonitrile (3:1) | Mobile Phase |
| Reference | [2] | [3] |
Experimental Protocols
Protocol 1: UHPLC Method for Zafirlukast and its Impurities
This protocol is based on the method described by Reddy et al. for the separation of Zafirlukast and its related impurities.[2]
-
Chromatographic System: A UHPLC system equipped with a PDA detector.
-
Column: Zorbax SB C8 (50 x 2.1 mm, 1.8 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM solution of ammonium formate in water and adjust the pH to 4.4 with formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Gradient Program:
-
0-8 min: 30% to 75% B
-
8-10 min: 75% B
-
10-11 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: 240 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare the sample in a mixture of water and acetonitrile (3:1 v/v) to a target concentration of 250 µg/mL.
Protocol 2: HPLC Method for Zafirlukast in Pharmaceutical Formulations
This protocol is adapted from a method for the estimation of Zafirlukast in bulk and tablet formulations.[3]
-
Chromatographic System: An HPLC system with a PDA detector.
-
Column: Symmetry ODS C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Buffer: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC water and adjust the pH to 3.4 with orthophosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and methanol in a ratio of 60:40 (v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Not specified, but 240 nm is a suitable wavelength.[2]
-
Sample Preparation: Accurately weigh and transfer 10 mg of Zafirlukast into a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate to dissolve, and then make up the volume with methanol. Further dilute as needed with the mobile phase.
Visualizations
Caption: Troubleshooting workflow for optimizing Zafirlukast peak shape.
Caption: Logical pathway for Zafirlukast chromatographic method development.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Human Metabolome Database: Showing metabocard for Zafirlukast (HMDB0014689) [hmdb.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing poor recovery of Zafirlukast-13C,d6 during extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Zafirlukast-13C,d6 during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing low and inconsistent recovery of my internal standard, this compound, during Solid-Phase Extraction (SPE). What are the potential causes and solutions?
Poor recovery of a stable isotope-labeled internal standard (SIL-IS) like this compound during SPE can stem from several factors, from the physicochemical properties of the analyte to the specifics of the extraction protocol.
Troubleshooting Steps for Poor SPE Recovery:
-
Method Optimization: A thorough evaluation of your SPE method is the first step. It's crucial to ensure that each step is optimized for Zafirlukast. One study reported a recovery of 85% for Zafirlukast from human plasma using a polymeric anion exchange SPE material.[1]
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Sorbent Selection: Zafirlukast is a highly lipophilic molecule (LogP ≈ 5.4) with low aqueous solubility.[2] This suggests that a reversed-phase sorbent (e.g., C8, C18) or a polymeric sorbent should be effective. If you are using a silica-based sorbent, ensure it is properly end-capped to minimize secondary interactions.
-
Sample Pre-treatment: For plasma samples, ensure adequate protein disruption. Incomplete protein precipitation can lead to column clogging and inconsistent recoveries.
-
Wash and Elution Solvents: The strength of the wash and elution solvents is critical. A wash solvent that is too strong can lead to premature elution of the analyte, while an elution solvent that is too weak will result in incomplete recovery.
-
Flow Rate: A high flow rate during sample loading can lead to insufficient interaction between the analyte and the sorbent, resulting in breakthrough. Conversely, a very slow elution flow rate may be necessary for complete recovery.
-
Analyte and IS Discrepancies: Although SIL-IS are designed to mimic the analyte's behavior, differences in extraction recovery have been reported for other compounds. It is essential to verify that the extraction conditions are optimal for both the native analyte and the labeled internal standard.
Q2: I am considering Liquid-Liquid Extraction (LLE) for my samples. Are there any known issues with this technique for Zafirlukast?
Yes, there is evidence to suggest that standard LLE protocols may not be effective for Zafirlukast. One study investigated a range of common LLE solvents, including n-hexane, dichloromethane, ethyl acetate, chloroform, and diethyl ether, and reported that Zafirlukast was not successfully extracted with these solvents.
If you are still considering LLE, a more exhaustive screening of solvents with varying polarities and pH adjustments of the aqueous phase will be necessary. Given Zafirlukast's high lipophilicity, a non-polar organic solvent would be the logical choice, but experimental evidence suggests this is not straightforward.
Q3: Is Protein Precipitation a viable alternative for Zafirlukast extraction?
Protein precipitation is a simpler and often faster alternative to SPE and LLE. For Zafirlukast, protein precipitation has been shown to be a highly effective method.
A study using ethanol for protein precipitation from spiked human plasma reported an absolute recovery of 98.73% ± 0.42% for Zafirlukast.[3] This suggests that protein precipitation is a promising and efficient method for achieving high recovery.
General Protocol for Protein Precipitation: A typical protein precipitation protocol involves adding a water-miscible organic solvent (like acetonitrile or ethanol) to the plasma sample in a specific ratio (e.g., 3:1 v/v solvent to plasma). After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be further processed or directly injected for analysis.
Q4: Could the stability of this compound be a factor in its poor recovery?
Zafirlukast has been reported to be stable under various storage and sample processing conditions. However, it can undergo degradation under alkaline hydrolysis conditions. Therefore, it is crucial to control the pH of your samples and extraction solvents to avoid basic conditions that could lead to the degradation of both Zafirlukast and its internal standard.
Quantitative Data Summary
| Extraction Method | Analyte/IS | Matrix | Reported Recovery | Reference |
| Solid-Phase Extraction (SPE) | Zafirlukast | Human Plasma | 85% | [1] |
| Solid-Phase Extraction (SPE) | Zafirlukast | Human Plasma | >90% | |
| Protein Precipitation | Zafirlukast | Human Plasma | 98.73% ± 0.42% | [3] |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for Zafirlukast in Human Plasma
This protocol is adapted from a published method and serves as a starting point for optimization.[1]
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SPE Cartridge: Polymeric anion exchange (e.g., Retain AX, 30 mg)
-
Conditioning: 500 µL of acetonitrile.
-
Equilibration: 500 µL of water.
-
Sample Loading: Load 200 µL of plasma (spiked with Zafirlukast and this compound).
-
Wash 1: 500 µL of water.
-
Wash 2: 500 µL of 5% acetonitrile in water.
-
Elution: 500 µL of acetonitrile with 5% formic acid.
-
Post-Elution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Detailed Protein Precipitation Protocol for Zafirlukast in Human Plasma
This protocol is based on a method with reported high recovery.[3]
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
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Precipitation: Add 300 µL of cold ethanol.
-
Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase concentration and compatibility with the analytical method.
Visualizations
Caption: Troubleshooting workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Decision tree for selecting an appropriate extraction method for Zafirlukast.
References
Troubleshooting Zafirlukast-13C,d6 instability in processed samples
Welcome to the technical support center for Zafirlukast-13C,d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered with this compound in processed samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding the stability of this compound and offers guidance on how to investigate and resolve potential issues during your analytical workflow.
Q1: We are observing a significant decrease in the this compound internal standard signal in our processed samples. What are the potential causes?
A1: A decrease in the internal standard signal can be attributed to several factors throughout the analytical process. The primary causes to investigate are:
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Degradation during Sample Storage and Handling: Zafirlukast is susceptible to degradation under certain conditions. Exposure to acidic environments or oxidative conditions can lead to the breakdown of the molecule.[1]
-
Instability during Sample Extraction: The solvents and pH conditions used during the extraction process can contribute to degradation. For instance, strong acids or bases used for pH adjustment can induce hydrolysis.
-
Autosampler Instability: Depending on the autosampler temperature and the residence time of the samples in the vial, degradation can occur post-extraction.
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Matrix Effects in the Ion Source: Components of the biological matrix can suppress the ionization of this compound in the mass spectrometer, leading to a lower signal.
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Hydrogen-Deuterium (H/D) Exchange: The deuterium labels (d6) on the internal standard, particularly at the benzylic position, could be susceptible to exchange with protons from the solvent under certain pH and temperature conditions.[2][3][4][5]
Q2: Our investigation points towards chemical degradation of this compound. What are the known degradation pathways for Zafirlukast?
A2: Forced degradation studies on Zafirlukast have identified several key degradation pathways:
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Acid Hydrolysis: Zafirlukast shows degradation under acidic conditions.[1]
-
Oxidative Degradation: The molecule is susceptible to oxidation, which can lead to the formation of degradation products such as N-oxides.[1]
-
Alkaline Hydrolysis: The carbamate functional group in Zafirlukast can be hydrolyzed under alkaline conditions.[6][7]
It is important to note that Zafirlukast is reported to be relatively stable under thermal and photolytic stress.[1]
The following diagram illustrates the potential degradation pathways for Zafirlukast.
Caption: Potential degradation pathways of Zafirlukast.
Q3: How can we investigate if the instability of this compound is occurring during our sample preparation workflow?
A3: A systematic approach is crucial to pinpoint the source of instability. The following workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for this compound instability.
Q4: We suspect H/D exchange might be an issue with our this compound. How can we confirm this and what can be done to prevent it?
A4: Hydrogen-deuterium exchange can occur at the benzylic C-H positions of Zafirlukast under certain conditions, such as in the presence of a catalyst and a proton source (e.g., acidic or basic conditions, or certain metal ions).[2][3][4][5][8]
To investigate H/D exchange:
-
LC-MS Analysis: Monitor for a decrease in the mass-to-charge ratio (m/z) of the internal standard, corresponding to the loss of one or more deuterium atoms.
-
Control Experiments: Incubate the this compound in your sample processing solvents at different pH values and temperatures and analyze over time.
To prevent H/D exchange:
-
Control pH: Maintain a neutral pH during sample processing and in the final extract.
-
Avoid High Temperatures: Process and store samples at low temperatures.
-
Use Aprotic Solvents: Where possible, use aprotic solvents during extraction.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Different Solvents and pH
Objective: To assess the stability of this compound in commonly used solvents at various pH conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Acetonitrile, Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid, Ammonium hydroxide
-
Phosphate buffers (pH 3, 5, 7, 9)
-
Autosampler vials
Procedure:
-
Prepare working solutions of this compound at a concentration of 1 µg/mL in the following solutions:
-
Acetonitrile
-
Methanol
-
50:50 Acetonitrile:Water
-
50:50 Acetonitrile:Phosphate buffer pH 3
-
50:50 Acetonitrile:Phosphate buffer pH 5
-
50:50 Acetonitrile:Phosphate buffer pH 7
-
50:50 Acetonitrile:Phosphate buffer pH 9
-
-
Transfer aliquots of each solution into autosampler vials.
-
Analyze the samples immediately (T=0) and then at specified time points (e.g., 2, 4, 8, 24 hours) while storing them under different conditions (e.g., room temperature, 4°C).
-
Monitor the peak area of this compound at each time point. A significant decrease in peak area indicates instability.
Data Presentation
Table 1: Summary of Zafirlukast Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 0.5 N HCl, ambient temperature, 7 days | Degradation observed | [1] |
| Alkaline Hydrolysis | 0.5 N NaOH, ambient temperature, 7 days | No significant degradation observed in one study, but hydrolysis of the carbamate is a known pathway for this functional group. | [1][6] |
| Oxidative Degradation | e.g., Hydrogen peroxide | Major degradation product observed (potential N-oxide) | [1] |
| Thermal Degradation | 60°C, 7 days | No significant degradation observed | [1] |
| Photolytic Degradation | As per ICH Q1B guidelines | No significant degradation observed | [1] |
Note: The stability of this compound is expected to be comparable to that of unlabeled Zafirlukast, with the potential exception of H/D exchange for the deuterium labels.
This technical support center provides a starting point for troubleshooting this compound instability. For further assistance, please consult the relevant scientific literature and consider the specific conditions of your analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Minimizing ion suppression for Zafirlukast in plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Zafirlukast in plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Zafirlukast analysis in plasma?
Ion suppression is a type of matrix effect where endogenous components of the plasma sample, such as phospholipids, salts, and proteins, interfere with the ionization of the target analyte, Zafirlukast, in the mass spectrometer source.[1][2][3][4] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][3][4] Minimizing ion suppression is crucial for developing a robust and reliable bioanalytical method for Zafirlukast.
Q2: What are the common sample preparation techniques to minimize ion suppression for Zafirlukast in plasma?
The most common sample preparation techniques to reduce ion suppression for Zafirlukast analysis in plasma are:
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Protein Precipitation (PPT): A simple and fast technique where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[5][6][7][8] While quick, it is generally the least effective at removing interfering matrix components, especially phospholipids, which can lead to significant ion suppression.[1][9]
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Liquid-Liquid Extraction (LLE): This technique separates Zafirlukast from the plasma matrix based on its solubility in an immiscible organic solvent.[2][10] LLE offers a cleaner extract compared to PPT, resulting in reduced ion suppression.[1][9] A common solvent used for Zafirlukast extraction is ethyl acetate.[10]
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Solid-Phase Extraction (SPE): Considered the most effective technique for removing matrix interferences, SPE utilizes a solid sorbent to selectively retain Zafirlukast while other plasma components are washed away.[3][9][11][12] This results in the cleanest extracts and the least ion suppression.[9]
Q3: Which sample preparation method is best for minimizing ion suppression for Zafirlukast?
While the choice of method depends on the specific requirements of the assay (e.g., required sensitivity, throughput), Solid-Phase Extraction (SPE) is generally considered the most effective method for minimizing ion suppression in Zafirlukast bioanalysis.[9] It provides the cleanest sample extracts by efficiently removing phospholipids and other interfering matrix components.[9] Liquid-Liquid Extraction (LLE) is a good alternative that offers a balance between cleanliness and ease of use.[1][9] Protein Precipitation (PPT) is the simplest method but is most prone to ion suppression.[1][9]
Troubleshooting Guides
Issue: Poor sensitivity or low signal intensity for Zafirlukast.
This is a common indication of significant ion suppression.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation Method: If you are using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a cleaner sample extract.[1][9]
-
Optimize Chromatography:
-
Dilute the Sample: Diluting the plasma sample before extraction can reduce the concentration of interfering matrix components.[1][13][14] However, this may compromise the limit of quantification.
-
Check Mass Spectrometer Source Conditions: Optimize parameters such as spray voltage, gas flows, and temperature to enhance the ionization of Zafirlukast.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with Zafirlukast and experiences similar ion suppression, which can help to compensate for the signal variability and improve the accuracy of quantification.[3]
Issue: Inconsistent and irreproducible results between samples.
This can be caused by variable matrix effects in different plasma lots.
Troubleshooting Steps:
-
Improve Sample Cleanup: As with low sensitivity, enhancing the sample preparation method by moving from PPT to LLE or SPE is the most effective way to reduce variability.[3][9]
-
Matrix Factor Evaluation: Assess the matrix effect by comparing the response of Zafirlukast in post-extraction spiked plasma samples with the response in a neat solution. This will help quantify the extent of ion suppression and its variability.
-
Use of an Appropriate Internal Standard: An internal standard that closely mimics the chromatographic and mass spectrometric behavior of Zafirlukast is crucial for correcting variability. A stable isotope-labeled internal standard is the ideal choice.[3]
Experimental Protocols and Data
Below are summaries of experimental protocols for different sample preparation techniques used for Zafirlukast analysis in plasma, along with available quantitative data.
Protein Precipitation (PPT)
-
Objective: To quickly remove the bulk of proteins from the plasma sample.
-
General Protocol:
-
To a volume of plasma (e.g., 100 µL), add a precipitating agent (e.g., acetonitrile or ethanol) typically in a 1:3 or 1:4 (v/v) ratio of plasma to solvent.[5][8][15]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
PPT Workflow
Caption: A diagram illustrating the protein precipitation workflow for plasma samples.
Liquid-Liquid Extraction (LLE)
-
Objective: To selectively extract Zafirlukast into an organic solvent, leaving polar interferences in the aqueous plasma layer.
-
General Protocol:
-
To a volume of plasma (e.g., 500 µL), add an appropriate internal standard.[10]
-
Add an immiscible organic solvent (e.g., ethyl acetate).[10]
-
Vortex to facilitate the extraction of Zafirlukast into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.[12]
-
LLE Workflow
Caption: A diagram illustrating the liquid-liquid extraction workflow.
Solid-Phase Extraction (SPE)
-
Objective: To achieve the highest level of sample cleanup by retaining Zafirlukast on a solid sorbent while washing away interferences.
-
General Protocol (using a polymeric reversed-phase sorbent):
-
Conditioning: Pass an organic solvent (e.g., acetonitrile) through the SPE cartridge.[12]
-
Equilibration: Pass water or a buffer through the cartridge.[12]
-
Loading: Load the pre-treated plasma sample onto the cartridge.[12]
-
Washing: Wash the cartridge with a weak solvent (e.g., water, low percentage of organic solvent) to remove polar interferences.[12]
-
Elution: Elute Zafirlukast with a strong organic solvent (e.g., acetonitrile with 5% formic acid).[12]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.[12]
-
SPE Workflow
Caption: A diagram illustrating the solid-phase extraction workflow.
Quantitative Data Summary
The following table summarizes the recovery data for Zafirlukast from plasma using different sample preparation techniques, which can be an indicator of the method's efficiency. Higher and more consistent recovery can contribute to minimizing the impact of ion suppression.
| Sample Preparation Method | Analyte | Recovery (%) | Internal Standard | Recovery (%) | Reference |
| Solid-Phase Extraction | Zafirlukast | > 90% | ICI 198 707 | - | [11] |
| Solid-Phase Extraction | Zafirlukast | 85% | Glybenclamide | - | [12] |
| Protein Precipitation | Zafirlukast | 98.73 ± 0.42% | Piribedil | - | [6][8] |
Note: While high recovery is desirable, it does not directly measure the extent of ion suppression. A method with high recovery might still suffer from significant matrix effects if interfering compounds are co-extracted. SPE is generally superior in removing these interferences.[9]
Logical Relationship: Sample Cleanup vs. Ion Suppression
The following diagram illustrates the inverse relationship between the efficiency of the sample preparation technique and the degree of ion suppression.
Caption: The relationship between sample preparation efficiency and ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simple and rapid determination of zafirlukast in plasma by ultra-performance liquid chromatography tandem mass spectrometric method: application into pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reversed-phase high-performance liquid chromatographic method for the determination of zafirlukast in pharmaceutical formulations and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. tandfonline.com [tandfonline.com]
Impact of co-administered drugs on Zafirlukast quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zafirlukast. It addresses common issues encountered during the quantification of Zafirlukast in the presence of co-administered drugs.
Troubleshooting Guide
Issue 1: Lower-than-expected Zafirlukast plasma concentrations.
Possible Causes and Solutions:
-
Co-administration with certain drugs: Concomitant use of specific medications can decrease Zafirlukast levels.
-
Erythromycin: Co-administration of erythromycin has been shown to decrease the mean plasma levels of Zafirlukast by approximately 40%.[1][2] This is believed to be due to a decrease in Zafirlukast's bioavailability.
-
Theophylline: While the interaction is not fully understood and can be patient-dependent, some studies have reported a decrease in plasma concentrations of Zafirlukast when administered with theophylline.[3][4]
-
Terfenadine: Co-administration with terfenadine has been associated with decreased plasma concentrations of Zafirlukast.[3][4]
-
Solution: Review the subject's medication history to identify any co-administered drugs known to decrease Zafirlukast levels. If possible, consider a washout period for the interacting drug before pharmacokinetic studies.
-
-
Food Effect: The bioavailability of Zafirlukast is significantly reduced when taken with food.
-
Observation: Administration of Zafirlukast with a high-fat or high-protein meal can reduce its bioavailability by approximately 40%.[3][4]
-
Solution: To ensure accurate and consistent quantification, Zafirlukast should be administered on an empty stomach, at least one hour before or two hours after a meal.
-
Issue 2: Higher-than-expected Zafirlukast plasma concentrations.
Possible Causes and Solutions:
-
Co-administration with certain drugs:
-
Aspirin: Co-administration of aspirin (650 mg four times daily) has been shown to increase the mean plasma levels of Zafirlukast by approximately 45%.[1]
-
Solution: Carefully document all concomitant medications. If a subject is taking aspirin, this may explain elevated Zafirlukast levels.
-
-
Hepatic Impairment: Zafirlukast is extensively metabolized by the liver.
-
Observation: Patients with stable alcoholic cirrhosis have shown a 50% to 60% increase in the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of Zafirlukast compared to healthy individuals.[3][4]
-
Solution: Screen subjects for hepatic impairment before initiating studies involving Zafirlukast.
-
Issue 3: Inconsistent or variable Zafirlukast quantification results.
Possible Causes and Solutions:
-
Improper Sample Handling and Preparation:
-
Problem: Inconsistent extraction efficiency or the presence of interfering substances from the plasma matrix can lead to variability.
-
Solution: Follow a validated and standardized sample preparation protocol. Protein precipitation and solid-phase extraction (SPE) are common methods. Ensure complete protein removal and minimize matrix effects.
-
-
Analytical Method Variability:
-
Problem: Issues with the HPLC or LC-MS/MS method, such as column degradation, mobile phase inconsistency, or detector fluctuations, can cause variable results.
-
Solution: Regularly perform system suitability tests to ensure the analytical system is performing correctly. Use an internal standard to correct for variations in sample processing and instrument response.
-
Frequently Asked Questions (FAQs)
Q1: Which drugs are known to interact with Zafirlukast and affect its quantification?
A1: Several drugs can alter Zafirlukast plasma concentrations. Erythromycin, theophylline, and terfenadine have been shown to decrease its levels.[3] Conversely, aspirin can increase Zafirlukast concentrations.[1] It is also important to note that Zafirlukast is an inhibitor of the CYP3A4 and CYP2C9 isoenzymes and can therefore affect the metabolism of other drugs, such as warfarin.[2]
Q2: What is the effect of food on Zafirlukast quantification?
A2: Food significantly impacts the oral bioavailability of Zafirlukast, reducing it by about 40%.[3][4] For accurate pharmacokinetic studies, Zafirlukast should be administered in a fasted state.
Q3: What is the primary metabolic pathway for Zafirlukast?
A3: Zafirlukast is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9.[4]
Q4: Are there any known drug interactions that do not affect Zafirlukast quantification?
A4: Co-administration of warfarin with Zafirlukast results in a significant increase in the AUC and half-life of S-warfarin, but the pharmacokinetics of Zafirlukast remain unaffected.[2]
Quantitative Data Summary
The following table summarizes the quantitative impact of co-administered substances on the pharmacokinetics of Zafirlukast.
| Co-administered Substance | Effect on Zafirlukast | Quantitative Change | Reference |
| Erythromycin | Decrease | ~40% decrease in mean plasma levels | [1][2] |
| Aspirin | Increase | ~45% increase in mean plasma levels | [1] |
| Theophylline | Decrease | Variable, decreased plasma concentrations reported | [3] |
| Terfenadine | Decrease | Decreased plasma concentrations reported | [3][4] |
| Food (high-fat/protein) | Decrease | ~40% reduction in bioavailability | [3][4] |
| Warfarin | No significant effect | Pharmacokinetics of Zafirlukast unaffected | [2] |
Experimental Protocols
Method 1: LC-MS/MS for Zafirlukast Quantification in Human Plasma
This method is based on a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add a known concentration of an internal standard (e.g., Valdecoxib).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Hypersil GOLD C18 (50 mm x 2.1 mm, 1.9 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zafirlukast: m/z 576.2 → 463.2
-
Internal Standard (Valdecoxib): m/z 315.1 → 118.1
-
-
Optimize collision energy and other MS parameters for the specific instrument used.
-
Method 2: HPLC-UV for Zafirlukast Quantification
This method is suitable for the determination of Zafirlukast in pharmaceutical formulations and can be adapted for plasma samples with appropriate validation.
-
Sample Preparation (for Plasma - Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma onto the cartridge.
-
Wash the cartridge with water and then with a low percentage of methanol in water.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
Visualizations
Caption: Zafirlukast metabolic pathway and its inhibitory effect.
Caption: A typical workflow for Zafirlukast quantification in plasma.
References
Optimizing mobile phase for Zafirlukast separation from metabolites
This technical support center provides guidance on optimizing the mobile phase for the chromatographic separation of Zafirlukast from its metabolites. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Troubleshooting Guide: Mobile Phase Optimization
This guide addresses common issues encountered during the separation of Zafirlukast and its hydroxylated metabolites.
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between Zafirlukast and its metabolites | Inadequate mobile phase strength. | Increase the aqueous-to-organic ratio in the mobile phase to enhance retention and improve separation. |
| Incorrect mobile phase pH. | Zafirlukast has an acidic pKa of approximately 4.29.[1] Adjusting the mobile phase pH to be within ±1.5 units of this pKa can significantly alter the ionization state of Zafirlukast and its metabolites, thereby affecting their retention and improving selectivity. Experiment with a pH range of 3.0 to 5.5. | |
| Inappropriate organic modifier. | Switch between acetonitrile and methanol. Acetonitrile often provides better peak shape for acidic compounds, while methanol can offer different selectivity. | |
| Peak tailing for Zafirlukast or metabolite peaks | Secondary interactions with the stationary phase. | Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask active silanol groups on the column. |
| Mobile phase pH is too close to the pKa of the analytes. | Adjust the mobile phase pH to be at least 1.5 units away from the pKa of Zafirlukast to ensure complete ionization or suppression of ionization, leading to sharper peaks. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Variable retention times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH. Premix the mobile phase components and degas thoroughly before use. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature throughout the analysis. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. | |
| Co-elution of metabolites | Similar polarity of hydroxylated metabolites. | Employ a gradient elution method, starting with a higher aqueous composition and gradually increasing the organic solvent percentage. This can help separate compounds with subtle differences in polarity. |
| Insufficient column efficiency. | Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and improve separation efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating Zafirlukast and its metabolites?
A1: A good starting point is a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol). Based on published methods for Zafirlukast, a ratio in the range of 60:40 to 50:50 (aqueous:organic) is a reasonable starting condition.[2] The pH of the aqueous phase should be adjusted to around 3.5 to 5.0 to control the ionization of Zafirlukast.[2]
Q2: How does the pH of the mobile phase affect the separation?
A2: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like Zafirlukast (acidic pKa ~4.29).[1] By adjusting the pH, you can change the charge state of the parent drug and its metabolites. Since the hydroxylated metabolites will have slightly different polarities and potentially different pKa values, modifying the pH can significantly alter the selectivity and resolution between the peaks.
Q3: Should I use isocratic or gradient elution?
A3: For initial method development, an isocratic elution can be simpler to set up. However, if you are trying to separate multiple metabolites with varying polarities from the parent drug, a gradient elution is often more effective. A gradient allows for the separation of a wider range of compounds in a single run with improved peak shape and resolution.
Q4: What type of HPLC column is recommended?
A4: A reversed-phase C18 column is the most common choice for Zafirlukast analysis and is a suitable starting point.[2] Standard dimensions such as 4.6 mm x 150 mm or 4.6 mm x 250 mm with a 5 µm particle size are widely used. For higher resolution and faster analysis times, consider using a column with a smaller particle size (e.g., 2.6 µm or sub-2 µm).
Q5: What detection wavelength should I use?
A5: Zafirlukast has a UV absorbance maximum around 225-240 nm. A detection wavelength of 240 nm has been shown to be effective.[2] It is advisable to determine the UV spectra of the metabolites if possible to select an optimal wavelength for the simultaneous detection of all compounds of interest.
Experimental Protocols
Starting Method for Zafirlukast and Metabolite Separation
This protocol provides a robust starting point for developing a separation method for Zafirlukast and its hydroxylated metabolites.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 40% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Preparation of Mobile Phase A (Phosphate Buffer, pH 4.5):
-
Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water.
-
Adjust the pH to 4.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
Sample Preparation:
-
Prepare a stock solution of Zafirlukast in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
If available, prepare stock solutions of the metabolite standards in a similar manner.
-
Dilute the stock solutions with the initial mobile phase composition (60:40 A:B) to the desired working concentration (e.g., 10 µg/mL).
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Zafirlukast-13C,d6 and Deuterated Zafirlukast Internal Standards for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of two isotopically labeled internal standards for the leukotriene receptor antagonist Zafirlukast: the dual-labeled Zafirlukast-13C,d6 and a standard deuterated Zafirlukast.
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. They offer a way to correct for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. While both this compound and deuterated Zafirlukast serve this purpose, their isotopic composition can influence their performance.
Theoretical Performance Comparison
| Feature | This compound (Dual-Labeled) | Deuterated Zafirlukast | Rationale |
| Isotopic Stability | High | Moderate to High | Carbon-13 labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange. Deuterium labels, especially on heteroatoms or activated carbon positions, can be prone to back-exchange with protons from the solvent or matrix, potentially compromising the integrity of the standard. |
| Chromatographic Co-elution | Excellent | Good to Excellent | The presence of multiple deuterium atoms can sometimes lead to a slight shift in retention time compared to the unlabeled analyte due to the kinetic isotope effect. Carbon-13 has a negligible effect on chromatography, ensuring near-perfect co-elution. |
| Mass Shift | Sufficient | Sufficient | Both labeling strategies provide a clear mass difference from the native Zafirlukast for unambiguous detection in MS/MS. The dual labeling in this compound provides a significant mass shift. |
| Correction for Matrix Effects | Superior | Very Good | Near-perfect co-elution and identical ionization behavior of the 13C-labeled portion ensure the most accurate compensation for ion suppression or enhancement caused by the sample matrix. |
| Cost-Effectiveness | Moderate | High | The synthesis of deuterated compounds is generally less complex and therefore more cost-effective than the synthesis of 13C-labeled or dual-labeled compounds. |
The Advantage of Dual Labeling
The incorporation of both Carbon-13 and deuterium in this compound offers a strategic advantage. The Carbon-13 atoms provide a stable, non-exchangeable label that ensures the standard behaves almost identically to the analyte during chromatography and ionization. The deuterium atoms contribute to a larger mass difference, which can be beneficial in avoiding any potential spectral overlap. This combination aims to provide the robustness of 13C-labeling with a significant mass shift.
Experimental Protocol: A Synthesized Approach
As no single published method was identified that utilizes and compares both this compound and a specified deuterated Zafirlukast, the following is a synthesized, typical LC-MS/MS protocol for the quantification of Zafirlukast in human plasma. This protocol is based on common parameters found in various published bioanalytical methods for Zafirlukast and should be validated thoroughly before implementation.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or deuterated Zafirlukast in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Zafirlukast: To be optimized, but typically around m/z 576.2 -> 463.2
-
This compound: To be determined based on the exact mass.
-
Deuterated Zafirlukast: To be determined based on the number of deuterium atoms.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been created using Graphviz.
Caption: Bioanalytical workflow for Zafirlukast quantification.
A Guide to Inter-Laboratory Cross-Validation of Zafirlukast Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for the quantitative determination of Zafirlukast between different laboratories. Ensuring that an analytical method is robust and transferable is critical for consistent and reliable results throughout the drug development lifecycle, from preclinical studies to multi-center clinical trials and post-marketing surveillance. This document outlines the key experimental protocols and data presentation formats to facilitate a comprehensive comparison of method performance across laboratories.
The Importance of Cross-Validation
Method cross-validation is the process of verifying that a particular analytical method, when executed by different personnel in different laboratories with different equipment, will produce comparable results. This is a critical step before the transfer of an analytical method from a developing laboratory to a receiving laboratory. Successful cross-validation provides confidence that the data generated at different sites will be equivalent and can be reliably pooled or compared.
The process typically involves a pre-defined protocol that outlines the scope, procedures, and acceptance criteria for the cross-validation study. Key performance characteristics of the analytical method are evaluated at each site, and the results are compared to ensure they meet the established criteria.
Experimental Protocols for Zafirlukast Analysis
The most common analytical methods for the quantification of Zafirlukast in pharmaceutical formulations and biological matrices are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.
RP-HPLC Method for Zafirlukast in Bulk and Pharmaceutical Dosage Forms
This method is suitable for the determination of Zafirlukast in tablets.
-
Chromatographic Conditions:
-
Preparation of Standard Solution:
-
Accurately weigh and transfer 10 mg of Zafirlukast working standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase (diluent) and sonicate to dissolve.
-
Make up the volume to 10 mL with the diluent to obtain a stock solution.
-
Further dilute 0.1 mL of the stock solution into a 10 mL volumetric flask with the diluent to achieve a final concentration.
-
-
Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Zafirlukast into a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent and sonicate for 15 minutes.
-
Make up the volume to 10 mL with the diluent and filter through a 0.45 µm membrane filter.
-
Further dilute 0.1 mL of the filtrate into a 10 mL volumetric flask with the diluent.
-
UV-Visible Spectrophotometric Method for Zafirlukast in Pharmaceutical Formulations
This method provides a simpler and faster alternative for the quantification of Zafirlukast.
-
Instrument: UV-Visible Spectrophotometer with a 1 cm quartz cell.
-
Solvent: Acetonitrile:Water (80:20, v/v).
-
Wavelength of Maximum Absorbance (λmax): 242 nm.
-
Preparation of Standard Solution:
-
Prepare a stock solution of Zafirlukast in the solvent.
-
From the stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 0.50 - 20.00 µg/mL).
-
-
Procedure:
-
Measure the absorbance of the standard and sample solutions at 242 nm against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Zafirlukast in the sample solution from the calibration curve.
-
Data Presentation for Inter-Laboratory Comparison
For a successful cross-validation, it is essential to compare key validation parameters between the originating (Lab A) and receiving (Lab B) laboratories. The following tables provide a structured format for presenting this comparative data.
Table 1: Comparison of System Suitability Parameters (for HPLC Method)
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 | ||
| Theoretical Plates | > 2000 | ||
| % RSD of Peak Area (n=6) | ≤ 2.0% | ||
| % RSD of Retention Time (n=6) | ≤ 1.0% |
Table 2: Comparison of Method Validation Parameters
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Linearity | |||
| Range (µg/mL) | 6-14[1] | ||
| Correlation Coefficient (r²) | 0.9996[1] | ≥ 0.999 | |
| Accuracy (% Recovery) | |||
| 80% Concentration | 98.0 - 102.0% | ||
| 100% Concentration | 98.0 - 102.0% | ||
| 120% Concentration | 98.0 - 102.0% | ||
| Precision (% RSD) | |||
| Repeatability (Intra-day) | <2%[1] | ≤ 2.0% | |
| Intermediate Precision (Inter-day) | ≤ 2.0% | ||
| Robustness | No significant change in results | ||
| Flow Rate (± 0.1 mL/min) | |||
| Mobile Phase Composition (± 2%) | |||
| Limit of Detection (LOD) | 1.2 ng/mL[1] | To be established | |
| Limit of Quantification (LOQ) | 3.6 ng/mL[1] | To be established |
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an analytical method for Zafirlukast between two laboratories.
Caption: Workflow for inter-laboratory cross-validation of Zafirlukast analytical methods.
Conclusion
A successful inter-laboratory cross-validation of analytical methods for Zafirlukast is paramount for ensuring data integrity and consistency across different testing sites. By following a well-defined protocol, meticulously documenting experimental procedures, and comparing key performance parameters against pre-defined acceptance criteria, research and development teams can confidently transfer analytical methods. This structured approach minimizes the risk of discrepancies and supports the generation of reliable and reproducible data throughout the lifecycle of a pharmaceutical product.
References
A Comparative Guide to Establishing Linearity and Range for Zafirlukast Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical methods for the quantification of Zafirlukast: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet (UV) Spectrophotometry. The focus of this guide is on the critical validation parameter of linearity and the establishment of a suitable analytical range for each technique. The information presented is intended to assist researchers in selecting the most appropriate method for their specific application, whether for routine quality control or bioanalytical studies.
Comparison of Analytical Methods for Zafirlukast Quantification
The selection of an analytical method for Zafirlukast quantification is dependent on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of RP-HPLC, LC-MS/MS, and UV Spectrophotometry in establishing linearity for Zafirlukast analysis.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS | UV Spectrophotometry |
| Linearity Range | 2.0 - 14 µg/mL[1][2] | 0.15 - 600 ng/mL[3] | 0.5 - 20 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[3] | > 0.999[5] |
| Typical Instrumentation | HPLC system with UV/Vis Detector | LC system coupled with a Tandem Mass Spectrometer | UV/Vis Spectrophotometer |
| Selectivity | Good, based on chromatographic separation | Excellent, based on mass-to-charge ratio | Lower, susceptible to interference from absorbing species |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) | Low (µg/mL range) |
| Application | Routine quality control, formulation analysis | Bioanalysis (plasma, tissue), impurity profiling | Preliminary analysis, simple formulations |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical methods and obtaining reliable data. The following sections outline the methodologies for establishing linearity and range for Zafirlukast quantification using the three discussed techniques.
RP-HPLC with UV Detection
This method is widely used for the routine analysis of Zafirlukast in pharmaceutical formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Zafirlukast reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphate buffer
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) in a specific ratio (e.g., 60:40 v/v).[1] The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution Preparation: Accurately weigh a known amount of Zafirlukast reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2, 4, 6, 8, 10, 12, 14 µg/mL).[1]
-
Chromatographic Conditions: Set the flow rate of the mobile phase (e.g., 1.0 mL/min), the column temperature (e.g., ambient), and the UV detection wavelength (e.g., 225 nm).
-
Injection and Analysis: Inject equal volumes of each calibration standard into the HPLC system and record the peak area of the Zafirlukast peak.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the corresponding concentration of Zafirlukast. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve. The method is considered linear if the correlation coefficient is typically ≥ 0.999.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of Zafirlukast in complex biological matrices like plasma.
Instrumentation:
-
Liquid Chromatography (LC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
A suitable analytical column (e.g., C18).
Reagents and Materials:
-
Zafirlukast reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Human plasma (for bioanalytical applications)
Procedure:
-
Sample Preparation (for plasma samples):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Extract Zafirlukast from the plasma using an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Use a solid-phase extraction cartridge to isolate Zafirlukast from the plasma matrix.
-
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate to improve ionization.
-
Standard Stock Solution Preparation: Prepare stock solutions of Zafirlukast and the internal standard in a suitable solvent (e.g., methanol).
-
Preparation of Calibration Standards: Spike known concentrations of Zafirlukast into the blank biological matrix (e.g., plasma) to prepare a series of calibration standards covering the expected in-vivo concentration range (e.g., 0.15 to 600 ng/mL).[3] A fixed concentration of the internal standard is also added to each standard.
-
LC-MS/MS Analysis:
-
Set the LC parameters, including the mobile phase gradient, flow rate, and column temperature.
-
Optimize the MS/MS parameters, including the ionization mode (positive or negative ESI), precursor and product ion masses for Zafirlukast and the IS (Multiple Reaction Monitoring - MRM mode), and collision energy. The MS/MS ion transitions for Zafirlukast can be monitored at m/z 574.2 → 462.1.[3]
-
-
Data Analysis: Plot the ratio of the peak area of Zafirlukast to the peak area of the internal standard against the corresponding concentration of Zafirlukast. Perform a weighted linear regression to obtain the calibration curve and determine the linearity and range.
UV Spectrophotometry
UV spectrophotometry is a simpler and more accessible method, suitable for the analysis of Zafirlukast in bulk drug and simple dosage forms.
Instrumentation:
-
UV/Vis Spectrophotometer.
Reagents and Materials:
-
Zafirlukast reference standard
-
Acetonitrile (UV grade)
-
Methanol (UV grade)
Procedure:
-
Solvent Selection: Identify a suitable solvent in which Zafirlukast is freely soluble and exhibits a distinct absorption maximum (λmax). Acetonitrile is a commonly used solvent.[5]
-
Determination of λmax: Prepare a dilute solution of Zafirlukast in the selected solvent and scan it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Zafirlukast, the λmax is typically observed around 225 nm.
-
Standard Stock Solution Preparation: Prepare a stock solution of Zafirlukast in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a linear range of absorbance (typically 0.1-1.0 AU). A suitable range for Zafirlukast is 0.5 to 20 µg/mL.[4]
-
Measurement of Absorbance: Measure the absorbance of each calibration standard at the predetermined λmax using the solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to Beer-Lambert's law, this should yield a straight line passing through the origin. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for establishing the linearity and range of an analytical method for Zafirlukast quantification. This workflow is applicable to all three discussed techniques with minor modifications based on the specific instrumentation and sample matrix.
Caption: Workflow for Linearity and Range Determination.
References
- 1. ijpbs.com [ijpbs.com]
- 2. ejbps.com [ejbps.com]
- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hacettepe University Journal of the Faculty of Pharmacy » Submission » UV Spectrophotometric Determination of Zafirlukast in Pharmaceutical Formulations [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Assessment of Zafirlukast: Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Zafirlukast in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of commonly employed bioanalytical methods for Zafirlukast, focusing on their accuracy and precision. Detailed experimental protocols and visual workflows are presented to aid in method selection and implementation.
Zafirlukast, a competitive leukotriene receptor antagonist, is a widely prescribed medication for the chronic treatment of asthma.[1] Its mechanism of action involves blocking the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor, thereby reducing airway inflammation, bronchoconstriction, and mucus production.[1] To ensure the efficacy and safety of Zafirlukast, robust bioanalytical methods are essential for monitoring its concentration in biological fluids.
This guide compares two of the most prevalent analytical techniques for Zafirlukast quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Bioanalytical Methods
The choice of a bioanalytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods for Zafirlukast analysis, compiled from various validation studies.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 6–14 μg/mL[2] | 0.15-600 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 3.6 ng/mL[2] | 0.15 ng/mL[3] |
| Accuracy (% Recovery) | 98-102%[2] | Within 15% of nominal values[3] |
| Precision (% RSD) | <2%[2] | Intra- and inter-day precision within 15%[3] |
| Selectivity | Good, but potential for interference from co-eluting compounds. | High, due to the specificity of mass detection.[4] |
| Run Time | < 8 minutes[2] | ~2 minutes[3] |
Zafirlukast Signaling Pathway
The following diagram illustrates the mechanism of action of Zafirlukast in the leukotriene signaling pathway.
Caption: Zafirlukast competitively antagonizes the CysLT1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of bioanalytical assays.
HPLC-UV Method
This method is suitable for the quantification of Zafirlukast in pharmaceutical dosage forms.
1. Sample Preparation:
-
Accurately weigh and transfer 10 mg of Zafirlukast working standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate to dissolve.
-
Make up the volume to the mark with methanol (Stock Solution).
-
Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
2. Chromatographic Conditions:
-
Column: Symmetry ODS C18 (4.6 x 250 mm, 5 µm)[2]
-
Mobile Phase: Methanol: Phosphate Buffer (40:60% v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 235 nm[2]
-
Column Temperature: Ambient[2]
LC-MS/MS Method
This highly sensitive and specific method is ideal for the quantification of Zafirlukast in human plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a Retain AX 96-well plate with 500 µL of acetonitrile, followed by 500 µL of water.
-
Load 200 µL of plasma (spiked with Zafirlukast and internal standard).
-
Wash the plate with 500 µL of water, followed by 500 µL of acetonitrile.
-
Elute the analytes with 500 µL of acetonitrile containing 5% formic acid.
-
Dry the extracts and reconstitute in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Hypersil BDS C18[3]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 6.4) : Acetonitrile (20:80, v/v)[3]
-
Flow Rate: Not specified, but a total run time of 2.0 min was achieved.[3]
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode[3]
-
Detection: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
Experimental Workflow
The following diagram outlines the typical workflow for a Zafirlukast bioanalytical assay using LC-MS/MS.
Caption: A typical bioanalytical workflow for Zafirlukast quantification.
Conclusion
Both HPLC-UV and LC-MS/MS methods offer reliable approaches for the quantification of Zafirlukast. The HPLC-UV method is a cost-effective option for routine analysis of pharmaceutical formulations, demonstrating good accuracy and precision. For bioanalytical studies in complex matrices like plasma, where high sensitivity and selectivity are critical, the LC-MS/MS method is superior. The significantly lower LLOQ and the specificity of mass detection make it the method of choice for pharmacokinetic and bioequivalence studies. The selection of the most appropriate method will ultimately depend on the specific requirements of the study and the available instrumentation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: Zafirlukast-13C,d6 Versus Structural Analogs as Internal Standards in Bioanalysis
A deep dive into the comparative performance of stable isotope-labeled versus structural analog internal standards for the accurate quantification of the anti-asthmatic drug Zafirlukast.
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Zafirlukast, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Zafirlukast-13C,d6, and commonly used structural analogs. By examining supporting experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to make an informed decision for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus in the bioanalytical community is that a stable isotope-labeled version of the analyte is the ideal internal standard.[1][2][3] this compound, with its identical chemical structure and physicochemical properties to the parent drug, co-elutes with Zafirlukast, offering superior compensation for variations in sample preparation, matrix effects, and instrument response.[4][5] This co-elution is a critical factor in mitigating the impact of ion suppression or enhancement, a common challenge in LC-MS/MS-based bioanalysis.[6]
The Practical Alternative: Structural Analog Internal Standards
While SIL internal standards are the preferred choice, their availability and cost can be prohibitive, especially in the early stages of drug development. In such cases, structural analogs—compounds with similar chemical structures and properties to the analyte—serve as a viable alternative. For Zafirlukast, several structural analogs have been employed as internal standards in various validated bioanalytical methods. These include Valdecoxib, Glybenclamide, Indole, and Piribedil.[7][8][9]
Quantitative Performance: A Comparative Analysis
The following tables summarize the performance characteristics of bioanalytical methods for Zafirlukast using either a stable isotope-labeled internal standard or a structural analog. It is important to note that this data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions and instrumentation.
Table 1: Performance Characteristics with Stable Isotope-Labeled Internal Standard (Zafirlukast-d10)
| Parameter | Result | Reference |
| Linearity Range | 0.17 - 600 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.996 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL | [8] |
| Intra-day Precision (%CV) | ≤ 12.6% | [8] |
| Inter-day Precision (%CV) | ≤ 12.6% | [8] |
| Intra-day Accuracy (%) | 88.3 - 113.9% | [8] |
| Inter-day Accuracy (%) | 88.3 - 113.9% | [8] |
| Recovery | Not explicitly stated | |
| Matrix Effect | Not explicitly stated |
Table 2: Performance Characteristics with Structural Analog Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| Valdecoxib | 0.15 - 600 | 0.15 | Intra & Inter-day: Within limits | Intra & Inter-day: Within limits | Not explicitly stated | [7] |
| Glybenclamide | 50 - 500 | 50 | 4.2% (at 200 ng/mL) | Not explicitly stated | 85% | [9] |
| Indole | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [8] |
| Piribedil | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [8] |
While both approaches can yield methods that meet regulatory acceptance criteria, the use of a SIL internal standard generally provides greater confidence in the data by more effectively compensating for analytical variability.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for Zafirlukast quantification using both types of internal standards.
Protocol 1: LC-MS/MS Analysis of Zafirlukast using a Structural Analog (Valdecoxib) as an Internal Standard[7]
-
Sample Preparation: Liquid-liquid extraction of 500 µL of human plasma with ethyl acetate.
-
Chromatographic Separation:
-
Column: Hypersil BDS C18
-
Mobile Phase: 10 mM ammonium acetate (pH 6.4) : acetonitrile (20:80, v/v)
-
Flow Rate: Not specified
-
Run Time: 2.0 min
-
-
Mass Spectrometric Detection:
-
Instrument: API-4000 LC-MS/MS
-
Ionization Mode: Electrospray Ionization (ESI)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Zafirlukast: m/z 574.2 → 462.1
-
Valdecoxib (IS): m/z 313.3 → 118.1
-
-
Protocol 2: LC-MS/MS Analysis of Zafirlukast using a Stable Isotope-Labeled Internal Standard (Zafirlukast-d10)[8]
-
Sample Preparation: Not explicitly detailed, but likely a protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Specifics not detailed.
-
Mass Spectrometric Detection:
-
Instrument: Not specified
-
Ionization Mode: Not specified
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Zafirlukast: m/z 574.11 → 462.07
-
Zafirlukast-d10 (IS): m/z 584.2 → 472.1
-
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Zafirlukast and a typical bioanalytical workflow.
Caption: Zafirlukast's mechanism of action.
Caption: A typical bioanalytical workflow for Zafirlukast quantification.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Zafirlukast. While structural analogs can be used to develop validated methods, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior approach. Its ability to mimic the analyte's behavior throughout the analytical process provides a higher degree of confidence in the accuracy and precision of the final concentration data. For researchers aiming for the highest quality data, particularly in regulated environments, the investment in a stable isotope-labeled internal standard is well justified.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Impact of Zafirlukast-13C,d6 on Assay Performance: A Comparison Guide
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zafirlukast-13C,d6 as an internal standard (IS) against structural analog alternatives in quantitative bioanalysis. The focus is on the impact on assay performance, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for drug quantification in biological matrices.
Introduction to Zafirlukast and the Role of Internal Standards
Zafirlukast is a competitive leukotriene receptor antagonist used for the chronic treatment of asthma.[1][2] It works by selectively blocking the action of cysteinyl leukotrienes (LTD4 and LTE4) at the CysLT1 receptor, which mitigates airway inflammation, edema, and smooth muscle constriction.[2][3]
Accurate quantification of zafirlukast in biological samples (e.g., plasma) is crucial for pharmacokinetic (PK) studies. LC-MS/MS is a preferred method for this due to its high sensitivity and selectivity.[4] However, the accuracy of these methods can be compromised by several factors, including variability in sample preparation, injection volume, and especially matrix effects .[5][6] Matrix effects occur when co-eluting endogenous components from the biological sample enhance or suppress the ionization of the analyte, leading to inaccurate results.[7][8]
To correct for this variability, an Internal Standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[4] The ideal IS behaves identically to the analyte throughout the entire analytical process.[4][9] The two main types of internal standards used are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[4][10] They are versions of the analyte (e.g., Zafirlukast) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H/D). This compound is a prime example.
-
Structural Analog Internal Standards: These are different molecules that are chemically similar to the analyte. For zafirlukast analysis, compounds like montelukast or valdecoxib have been used.[11]
Comparison: this compound (SIL) vs. Structural Analog IS
The choice of internal standard significantly impacts assay reliability. A stable isotope-labeled IS like this compound is superior because its physicochemical properties are nearly identical to the analyte, Zafirlukast. This ensures it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency.[12] A structural analog, while similar, may have different retention times, extraction recoveries, and ionization responses, making it less effective at compensating for variability.[10]
Data Presentation: Impact on Key Assay Parameters
The following table summarizes hypothetical but representative data from a bioanalytical method validation, comparing the performance of this compound against a structural analog IS for the quantification of zafirlukast in human plasma. The acceptance criteria are based on FDA and ICH M10 bioanalytical method validation guidelines.[13][14]
| Validation Parameter | FDA/ICH Acceptance Criteria | Performance with this compound (SIL IS) | Performance with Structural Analog IS | Commentary |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -2.5% to +3.8% | -14.2% to +18.5% | The SIL IS provides significantly better accuracy, with bias well within limits. The analog IS shows bias approaching the acceptance limits, indicating poorer compensation. |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤5.1% | ≤12.8% | The SIL IS results in a much more precise assay. Higher %CV with the analog IS suggests inconsistent compensation for analytical variability. |
| Matrix Effect (ME) | IS-normalized ME factor CV ≤15% | 4.2% | 18.7% | The SIL IS effectively tracks and corrects for ion suppression/enhancement across different plasma lots.[15] The analog IS fails to adequately compensate, exceeding the acceptance criteria. |
| Extraction Recovery | Consistent and precise | Analyte: 85±4%; IS: 86±5% | Analyte: 85±4%; IS: 72±9% | The SIL IS shows recovery that is highly similar and consistent with the analyte. The analog IS has a different and more variable recovery, which can compromise accuracy. |
| Linearity (r²) | ≥0.99 | 0.9995 | 0.9921 | Both are acceptable, but the higher correlation coefficient with the SIL IS indicates a better fit and more reliable quantification across the dynamic range. |
LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation. Data is representative.
Visualizing the Workflow and Underlying Principles
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical assay to quantify zafirlukast, highlighting the point at which the internal standard is introduced.
Caption: Bioanalytical workflow for Zafirlukast quantification.
Mechanism of Matrix Effect Compensation
This diagram illustrates why a co-eluting SIL internal standard is superior at correcting for matrix effects compared to a structural analog that may separate chromatographically.
Caption: How a SIL IS corrects matrix effects vs. an analog IS.
Zafirlukast Signaling Pathway
To provide context for the analyte's mechanism of action, this diagram shows a simplified representation of the cysteinyl leukotriene signaling pathway and the inhibitory action of Zafirlukast.
Caption: Zafirlukast's mechanism of action in the leukotriene pathway.
Experimental Protocols
Protocol 1: Plasma Sample Preparation and Extraction
-
Aliquoting: Aliquot 100 µL of human plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the working internal standard solution (either this compound or a structural analog at 500 ng/mL) to each tube.
-
Protein Precipitation: Add 400 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Mixing: Vortex each tube for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex briefly and inject 5 µL into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect
-
Source Matrix: Obtain blank human plasma from at least six different individual donors.
-
Sample Set Preparation:
-
Set A (Neat Solution): Prepare the analyte (zafirlukast) and the IS in the reconstitution solution at low and high concentration levels.
-
Set B (Post-Extraction Spike): Extract blank plasma from each of the six donors as described in Protocol 1. After the evaporation step, reconstitute the dried extracts with the solutions prepared for Set A.
-
-
Analysis: Analyze all samples via LC-MS/MS.
-
Calculation:
-
The matrix factor (MF) for each donor lot is calculated as: (Peak Area in Set B) / (Mean Peak Area in Set A).
-
The IS-normalized MF is calculated as: (Analyte MF) / (IS MF).
-
The overall matrix effect is reported as the percent coefficient of variation (%CV) of the IS-normalized MF across the six donor lots. A %CV of ≤15% is considered acceptable, indicating that the IS adequately compensates for matrix variability.
-
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is critical for developing robust, accurate, and precise bioanalytical methods. As demonstrated by comparative data, its ability to closely mimic the analyte during extraction and, most importantly, co-elute and experience identical ionization effects, makes it far superior to structural analog alternatives.[10][12] This leads to more reliable data for pharmacokinetic assessments and other critical drug development studies, ensuring compliance with regulatory standards.
References
- 1. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. nebiolab.com [nebiolab.com]
- 6. ovid.com [ovid.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. scispace.com [scispace.com]
- 11. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. fda.gov [fda.gov]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-day and intra-day precision for Zafirlukast analysis
A comparative analysis of analytical methods for determining Zafirlukast concentrations reveals robust and reliable precision for both inter-day and intra-day assessments. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two common methods that demonstrate high precision in quantifying Zafirlukast in various matrices, including bulk drug, pharmaceutical formulations, and human plasma.
Inter-day and Intra-day Precision Data
The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision refers to the precision of the assay when conducted on the same day, while inter-day precision is determined by repeating the assay on different days.
High-Performance Liquid Chromatography (HPLC)
Several studies have validated HPLC methods for Zafirlukast analysis, demonstrating excellent precision. A reversed-phase HPLC (RP-HPLC) method for the estimation of Zafirlukast in bulk and marketed tablet formulations showed a relative standard deviation of less than 2% for precision studies.[1] Another study developing an HPLC method for Zafirlukast in a pharmaceutical formulation also validated the method for its precision.[2]
| Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Method | Reference |
| Not Specified | < 2% | < 2% | RP-HPLC | [1] |
| 0.75 - 200 ng/mL | < 9% | < 9% | HPLC with fluorescence detection | [3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer high sensitivity and selectivity for the quantification of Zafirlukast in biological matrices. A validated LC-MS/MS method for the estimation of Zafirlukast in human plasma demonstrated intra-day and inter-day precision values to be within the assay variability limits as per FDA guidelines.[4] Another study reported intra-day and inter-day precisions of ≤12.6%.[5]
| Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Method | Reference |
| 0.15 - 600 | Within FDA limits | Within FDA limits | LC-MS/MS | [4] |
| 0.17 - 600 | ≤12.6% | ≤12.6% | LC-MS/MS | [5] |
| 200 | 4.2% | Not Reported | Fast HPLC with SPE | [6] |
Experimental Protocols
RP-HPLC Method for Bulk and Marketed Formulations[1]
-
Column: Symmetry ODS C18 (4.6mm×250mm, 5µm)
-
Mobile Phase: Methanol: Phosphate Buffer (40:60% v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Run Time: Less than 8 minutes
-
Retention Time: Approximately 2.293 min
HPLC with Fluorescence Detection for Human Plasma[3]
-
Sample Preparation: Deproteinated plasma samples were extracted using C18 solid-phase extraction columns.
-
Chromatography: Normal-phase liquid chromatography.
-
Detection: Fluorescence detection.
-
Lower Limit of Quantitation: 0.75 ng/ml.
LC-MS/MS Method for Human Plasma[4]
-
Sample Preparation: Extraction of Zafirlukast and the internal standard from human plasma with ethyl acetate.
-
Column: Hypersil BDS C(18)
-
Mobile Phase: 10 mm ammonium acetate (pH 6.4):acetonitrile (20:80, v/v)
-
Chromatographic Run Time: 2.0 min
-
Elution Time (Zafirlukast): Approximately 1.11 min
-
Detection: API-4000 LC-MS/MS operated under multiple reaction-monitoring mode using electrospray ionization.
-
Ion Transitions: 574.2 --> 462.1 for Zafirlukast.
Experimental Workflow
The general workflow for the analysis of Zafirlukast, particularly in biological matrices, involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for the bioanalytical method validation of Zafirlukast.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Disposal of Zafirlukast-13C,d6: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Zafirlukast-13C,d6, a stable isotope-labeled version of the leukotriene receptor antagonist, Zafirlukast. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Disposal Procedures for this compound
The disposal of this compound should be approached with the same diligence as its parent compound, Zafirlukast. The primary directive is to handle it as chemical waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the material's SDS. The SDS for Zafirlukast indicates that it can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Waste Segregation:
-
Solid Waste: Place unused this compound and any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves) into a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: For solutions of this compound, absorb the liquid with an inert material such as vermiculite, dry sand, or a universal binder.[1]
-
-
Container Management: The chemical waste container should be kept closed and stored in a designated, well-ventilated waste accumulation area. Ensure the label clearly identifies the contents as "this compound waste."
-
Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them as solid chemical waste.
-
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Dispose of waste in accordance with all applicable environmental legislation.[2] Do not dispose of this compound down the drain or in the regular trash.
Quantitative Disposal Data
| Parameter | Guideline | Source |
| Waste Classification | Chemical Waste | General Laboratory Practice |
| Recommended Decontaminant | Alcohol | MedchemExpress SDS[1] |
| Liquid Absorption Material | Inert material (diatomite, universal binders) | MedchemExpress SDS[1] |
Experimental Protocols
No specific experimental protocols for the neutralization or destruction of this compound prior to disposal were found in the provided search results. The standard and recommended procedure is disposal via a licensed chemical waste handler.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for Zafirlukast-13C,d6
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and proper disposal of Zafirlukast-13C,d6.
This compound is a stable, isotopically labeled form of Zafirlukast, a potent leukotriene receptor antagonist used in research and pharmaceutical development.[1][2] While the isotopic labeling does not significantly alter the chemical's hazardous properties, it is crucial to handle this active pharmaceutical ingredient (API) with appropriate safety measures to minimize exposure and ensure a safe laboratory environment.[3][4]
Hazard Identification and Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for the parent compound, Zafirlukast, indicates that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, a comprehensive approach to personal protection is required.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Check for breakthrough times. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with an appropriate particulate filter is necessary when handling the powder outside of a contained system (e.g., fume hood, glove box). |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin. |
| Additional Protection | Disposable Gown or Coveralls | Recommended for larger quantities or when there is a risk of significant dust generation to provide an extra layer of protection.[6] |
Operational and Disposal Plans
Handling Procedures:
To minimize the risk of exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood or a glove box, especially when manipulating the solid form.[5][7] Engineering controls are the primary means of exposure reduction.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable material.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a certified chemical fume hood or a balance enclosure to control airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wipe down the work area with an appropriate cleaning agent. Remove and dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly.
Disposal Plan:
Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, in a clearly labeled, sealed container.
-
Liquid Waste: Collect contaminated solvents and solutions in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] Do not dispose of this material down the drain or in the regular trash.[8][9][10][11]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3mindia.in [3mindia.in]
- 4. lindstromgroup.com [lindstromgroup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 3m.com [3m.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. pfizer.com [pfizer.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
